2-Bromo-7-methoxyquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-7-methoxyquinoline |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3 |
InChI Key |
ZBUDLXYFHFYUHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-methoxyquinoline is a halogenated derivative of methoxyquinoline. Quinoline scaffolds are prevalent in a wide range of biologically active compounds and are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position and a methoxy group at the 7-position provides synthetic handles for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthetic approaches, reactivity, and spectral characteristics of this compound, with a focus on its utility in research and development.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from closely related compounds and computational predictions.
| Property | Value | Source/Notes |
| CAS Number | 862249-70-5 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Melting Point | Not available | Data for the related 6-bromo-2-methoxyquinoline is 90-94 °C.[2] |
| Boiling Point | Not available | |
| Solubility | Not available | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
| pKa | Not available |
Spectroscopic Properties
Detailed experimental spectra for this compound are not readily found. However, the expected spectral characteristics can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts can be estimated based on the electronic effects of the bromo and methoxy substituents. For comparison, the ¹H NMR data for the parent 2-bromoquinoline shows signals in the aromatic region between δ 7.51 and 8.20 ppm[3]. The methoxy group will appear as a singlet, likely around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Based on the structure of this compound, ten distinct signals are expected in the ¹³C NMR spectrum. The carbon attached to the bromine atom will be significantly shifted, and the carbons of the methoxy group and the aromatic ring will appear in their characteristic regions. Generally, sp² hybridized carbons in quinoline systems appear between δ 110 and 160 ppm[4]. The methoxy carbon typically resonates around 55-60 ppm[5].
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by vibrations corresponding to its functional groups. Key expected absorptions include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-O stretching (methoxy group): ~1020-1250 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
The region between 600 and 1450 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions unique to the molecule's structure[6].
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound. Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at the molecular weight calculated with ⁷⁹Br and the other at two mass units higher (M+2)[7]. For this compound, these peaks would be expected at m/z 237 and 239.
Synthesis and Reactivity
Proposed Synthesis
A common route to 2-bromoquinolines involves the bromination of the corresponding 2-quinolone.
Step 1: Synthesis of 7-methoxy-2(1H)-quinolone This intermediate can be synthesized through various methods, often involving the cyclization of a substituted aniline with a suitable three-carbon unit.
Step 2: Bromination of 7-methoxy-2(1H)-quinolone The 2-quinolone can then be treated with a brominating agent, such as phosphorus oxybromide or a mixture of triphenylphosphine and dibromoisocyanuric acid, to yield this compound[3].
Figure 1. Proposed synthetic pathway for this compound.
Reactivity and Potential for Further Functionalization
The bromine atom at the 2-position of the quinoline ring is a versatile functional group that can participate in a variety of cross-coupling reactions. This makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
2-Bromoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron compound in the presence of a palladium catalyst and a base. It is widely used to form new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromoquinoline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a key method for synthesizing aminoquinolines, which are important pharmacophores.
Figure 2. Key cross-coupling reactions of this compound.
Biological and Pharmaceutical Relevance
While no specific biological activities have been reported for this compound itself, the quinoline core is a well-established pharmacophore found in numerous therapeutic agents. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Many quinoline-based compounds have shown potent anticancer activity by targeting various cellular pathways.
-
Antimalarial: The quinoline ring is the core structure of several important antimalarial drugs, such as chloroquine and quinine.
-
Antibacterial and Antiviral: Certain quinoline derivatives exhibit activity against a range of bacterial and viral pathogens.
The functional groups on this compound make it an attractive starting material for the synthesis of novel quinoline derivatives with potential therapeutic applications. The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data on its physical and spectral properties are scarce, its chemical behavior can be reliably predicted based on the extensive literature on related quinoline derivatives. Its utility primarily lies in its capacity to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, to generate a diverse array of functionalized quinolines. This makes it a key intermediate for the development of novel compounds for pharmaceutical and material science applications. Further research to fully characterize this compound and explore its reactivity would be a valuable contribution to the field.
References
- 1. 862249-70-5 CAS Manufactory [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
2-Bromo-7-methoxyquinoline CAS number and molecular formula
For the attention of: Researchers, scientists, and drug development professionals
This technical guide addresses the chemical compound 2-Bromo-7-methoxyquinoline, providing available data and contextual information. A comprehensive search has revealed a significant scarcity of experimental data for this specific molecule. This document summarizes the available information and, where direct data is lacking, presents information on closely related compounds to provide a foundational understanding for researchers.
Compound Identification
-
Compound Name: this compound
-
CAS Number: 862249-70-5
-
Molecular Formula: C₁₀H₈BrNO
Physicochemical Properties
No experimental data for the physicochemical properties of this compound were found in the searched literature. As a proxy, the following table summarizes the computed properties for the isomeric compound 6-Bromo-2-methoxyquinoline (CAS 99455-05-7).[1] It is crucial to note that these values are predictions for a related isomer and not experimental data for this compound.
| Property | Value | Source |
| Molecular Weight | 238.08 g/mol | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 236.97893 Da | PubChem[1] |
| Monoisotopic Mass | 236.97893 Da | PubChem[1] |
| Topological Polar Surface Area | 22.1 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 176 | PubChem[1] |
Synthesis and Experimental Protocols
Synthesis of 7-Bromo-2-chloro-4-methoxyquinoline[2]
The synthesis of 7-bromo-2-chloro-4-methoxyquinoline proceeds from 3-bromoaniline.[2] The process involves the formation of a malondianilide, followed by cyclization to form a diol, which is then chlorinated.
Step 1: Synthesis of Malondianilide from 3-Bromoaniline
-
3-Bromoaniline is reacted with ethyl malonate to yield the corresponding malondianilide.[2]
Step 2: Cyclization to 5-bromo- and 7-bromo-2,4-quinolinediol
-
The malondianilide is cyclized using P₂O₅ in methanesulfonic acid (Eaton's reagent).[2] This step results in a mixture of 5-bromo- and 7-bromo-2,4-quinolinediol.[2]
Step 3: Chlorination to 7-bromo-2-chloro-4-methoxyquinoline
-
The mixture of quinolinediols is treated with phosphorus oxychloride (POCl₃).[2]
-
The resulting regioisomeric products are then separated by flash column chromatography to isolate the desired 7-bromo-2-chloro-4-methoxyquinoline.[2]
Below is a diagram illustrating the general workflow for a multi-step chemical synthesis, which is representative of the process described.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-established pharmacophore in drug discovery.[3][4][5] Quinoline derivatives have been shown to exhibit a wide range of biological activities, including:
-
Anticancer: Various substituted quinolines have demonstrated antiproliferative activity against several cancer cell lines.[6]
-
Antimalarial: The quinoline ring is a core structure in many antimalarial drugs.[3]
-
Antibacterial and Antifungal: Certain quinoline derivatives have shown efficacy against various bacterial and fungal strains.[3][4]
-
Anti-inflammatory and Analgesic: Some quinoline compounds have been investigated for their anti-inflammatory and pain-relieving properties.[3]
The diverse biological activities of the quinoline scaffold are conceptually illustrated in the diagram below.
Conclusion
This compound is a defined chemical entity with a registered CAS number. However, there is a notable absence of publicly available experimental data regarding its physicochemical properties, a specific synthesis protocol, and its biological activity. Researchers interested in this compound may need to perform de novo synthesis and characterization. The provided information on related isomers and the general biological importance of the quinoline scaffold can serve as a valuable starting point for such investigations.
References
- 1. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijshr.com [ijshr.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2-Bromo-7-methoxyquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 2-Bromo-7-methoxyquinoline in common organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide focuses on summarizing qualitative solubility characteristics inferred from synthetic and purification procedures, and provides a standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories.
Qualitative Solubility Summary
The following table summarizes the qualitative solubility of this compound and related compounds in various organic solvents, as inferred from experimental procedures described in patents and scholarly articles. This information is critical for selecting appropriate solvent systems for synthesis, extraction, purification, and formulation.
| Solvent | Solubility Indication | Context from Literature |
| Methanol | Soluble | Used as a reaction solvent in the synthesis of related methoxyquinolines and for crystallization of a similar compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline[1]. |
| Ethanol | Soluble | A related compound, 2-Bromo-7-methoxy-4-methylquinoline, has a reported melting point determined in ethanol, suggesting solubility for recrystallization[2]. |
| Acetone | Likely Soluble | A mixture of methanol and acetone was used to dissolve and recrystallize the related compound 7-bromo-8-hydroxyquinoline, indicating at least partial solubility[3]. |
| Ethyl Acetate | Soluble | Utilized as an extraction solvent and as a component of the mobile phase in column chromatography for the purification of 5-bromo-7-methoxyquinoline, indicating good solubility[4]. |
| Dichloromethane | Soluble | Employed as an extraction solvent in the work-up of reactions involving similar bromo-methoxyquinolines[1]. |
| Chloroform | Likely Soluble | Chloroform has been used as a solvent for reactions involving related bromoquinoline derivatives[3]. |
| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent for the synthesis of 7-bromo-2-methoxyquinoxaline and 5-bromo-7-methoxyquinoline, indicating high solubility, particularly at elevated temperatures[4][5]. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful aprotic solvent known to dissolve a wide range of organic compounds[6]. |
| Petroleum Ether | Sparingly Soluble / Insoluble | Used as a non-polar component in the mobile phase for column chromatography, suggesting it is a poor solvent for this class of compounds and can be used to induce precipitation or crystallization[4]. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent.
Method: Isothermal Shake-Flask Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Experimental Workflows
To aid in the understanding of the processes involved in the synthesis and purification of compounds like this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow.
Caption: Synthesis and Purification Workflow for Bromo-methoxyquinolines.
The following diagram illustrates the logical steps for determining the solubility of a compound using the isothermal shake-flask method.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 2. 2-Bromo-7-methoxy-4-methylquinoline CAS#: 115486-12-9 [m.chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 5. 7-bromo-2-methoxyquinoxaline CAS#: 212327-10-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
The Emerging Potential of 2-Bromo-7-methoxyquinoline Derivatives in Biological Applications: A Technical Overview
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of 2-Bromo-7-methoxyquinoline derivatives. While direct studies on this specific scaffold are nascent, this document explores the therapeutic promise of this chemical class by examining the activities of structurally related halogenated and methoxy-substituted quinolines. The quinoline core is a well-established pharmacophore in medicinal chemistry, and the introduction of a bromine atom at the 2-position and a methoxy group at the 7-position is anticipated to modulate the biological profile, offering new avenues for drug discovery.
Introduction to the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, have made them a subject of intense research in medicinal chemistry.[2][3] The planar nature of the quinoline ring system allows for intercalation into DNA and interaction with various enzyme active sites, while the nitrogen atom provides a key site for hydrogen bonding.[1]
Synthesis of Halogenated 7-Methoxyquinoline Derivatives
The synthesis of functionalized quinolines is a cornerstone of medicinal chemistry. While a specific protocol for this compound was not extensively documented in the reviewed literature, a general synthetic strategy can be extrapolated from the synthesis of related compounds such as 6-bromo-4-chloro-7-methoxy-quinoline. A common route involves the cyclization of an appropriately substituted aniline with a β-keto ester or a related three-carbon component, followed by halogenation.
A plausible synthetic workflow for this compound derivatives is outlined below:
Potential Biological Activities
Based on the biological evaluation of analogous compounds, this compound derivatives are predicted to exhibit a range of activities, primarily in the realms of oncology and microbiology.
Anticancer Activity
Substituted quinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization, interference with DNA replication, and modulation of cell signaling pathways.[4][5] For instance, certain quinoline-chalcone hybrids have been shown to induce cell cycle arrest and apoptosis in cancer cells.[6] The presence of a bromine atom can enhance the lipophilicity and reactivity of the molecule, potentially leading to improved cellular uptake and target engagement.
Table 1: Anticancer Activity of Structurally Related Quinolines and other Bromo-methoxy Derivatives
| Compound Name/Class | Cell Line | Activity Metric | Value | Reference |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | IC50 | 16 ± 3 nM | [7] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | IC50 | 42.19 µg/mL | [8] |
| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast Cancer) | IC50 | 3.15 ± 0.23 µM | [3] |
| Morpholine substituted quinazoline (AK-10) | A549 (Lung Cancer) | IC50 | 8.55 ± 0.67 µM | [3] |
| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | IC50 | 3.36 ± 0.29 µM | [3] |
A hypothetical signaling pathway illustrating the potential mechanism of anticancer action for a this compound derivative is presented below. This is based on the known mechanisms of other anticancer quinolines that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Quinolones, a class of quinoline derivatives, are well-known for their potent antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The introduction of a methoxy group at the 7-position has been shown to be favorable for antimicrobial activity in some quinoline series. For example, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides displayed promising antimicrobial and antibiofilm activities.[9]
Table 2: Antimicrobial Activity of Structurally Related 7-Methoxyquinoline Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | E. coli | MIC | 7.812 | [9] |
| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | C. albicans | MIC | 31.125 | [9] |
| Diethyl ((N-(4-bromophenyl)sulfamoyl)(2-chloro-8-methylquinolin-3-yl)methyl)phosphonate | E. coli | MIC | 0.125 | [4] |
Experimental Protocols
General Synthesis of a Halogenated Methoxyquinoline
A representative synthetic procedure for a related compound, 6-bromo-4-chloro-7-methoxy-quinoline, is as follows:
-
A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione and trimethyl orthoformate is refluxed.
-
4-Bromo-3-methoxyaniline is added, and reflux is continued.
-
The intermediate is then added to diphenyl ether at high temperature.
-
The resulting 6-bromo-7-methoxy-4-quinolinol is treated with phosphorus oxychloride to yield the final product.[10]
MTT Cytotoxicity Assay
The anti-proliferative effect of compounds can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[11]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against a microbial strain can be determined using the broth microdilution method.
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives is currently limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The presence of the quinoline core, combined with the modulating effects of the bromo and methoxy substituents, warrants further investigation into their anticancer and antimicrobial properties. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and to elucidate their mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Bromo-5,7-dimeth-oxy-4-phenyl-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
The Synthetic Versatility of 2-Bromo-7-methoxyquinoline: A Technical Review for Chemical Researchers
Introduction
2-Bromo-7-methoxyquinoline is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom at the 2-position and a methoxy group at the 7-position—make it an invaluable precursor for the synthesis of a diverse array of complex molecules. The quinoline core itself is a privileged scaffold, found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth review of the synthesis and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for key transformations.
Synthesis of this compound Derivatives
The synthesis of substituted quinolines can be achieved through various established methods, such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, and Friedländer annulation. For instance, the Doebner-Miller synthesis can be employed to produce 7-bromo-2-methylquinoline from 3-bromoaniline.[4] The preparation of the title compound's precursors often involves multi-step sequences. For example, 6-bromo-4-chloro-7-methoxy-quinoline can be synthesized from 4-bromo-3-methoxyaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by cyclization and chlorination.[5] Another related compound, 6-bromo-2-methoxyquinoline, can be prepared from 6-bromo-2-[1H]-quinolone and trimethyloxonium tetrafluoroborate.[6]
While a direct, high-yield synthesis for this compound is not prominently detailed in the provided search results, a general understanding of quinoline synthesis suggests that it would likely be prepared from a corresponding 7-methoxy-2-quinolone precursor, followed by bromination.
Key Reactions of this compound in Synthetic Chemistry
The reactivity of this compound is dominated by the chemistry of its C-Br bond. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which allow for the facile formation of carbon-carbon and carbon-nitrogen bonds.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures.[8][9] For this compound, the most significant of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[10] The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a heteroaryl bromide is as follows.[12] To a reaction vessel is added the heteroaryl bromide (1.0 equiv), the boronic acid or ester (1.5 equiv), and a base such as potassium fluoride (3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol %) and a suitable ligand in an anhydrous solvent (e.g., dioxane) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >95 | General |
| 2 | 4-Tolylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 90 | 92 | [13] |
| 3 | 3-Furylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | General |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides. (Note: These are general examples and not specific to this compound due to a lack of specific data in the initial search results).
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[14][15] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.[14][16] The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a typical procedure, an oven-dried reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).[16][17] The vessel is evacuated and backfilled with an inert atmosphere. The aryl bromide (1.0 equiv), the amine (1.0-1.5 equiv), and an anhydrous solvent (e.g., toluene, dioxane) are then added. The mixture is heated with stirring for the specified time, with the reaction progress monitored by an appropriate analytical technique. After cooling, the reaction mixture is diluted with an organic solvent, and the catalyst residues are removed by filtration through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The resulting crude product is purified by chromatography or recrystallization.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 88 | [16] |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 95 | General |
| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 100 | 91 | General |
Table 2: Representative Buchwald-Hartwig Amination Reactions. (Note: These are general examples and not specific to this compound due to a lack of specific data in the initial search results).
Applications in Medicinal Chemistry
The derivatives of this compound are of significant interest in drug discovery. The 7-methoxyquinoline scaffold is present in several biologically active compounds. The ability to functionalize the 2-position through cross-coupling reactions allows for the generation of large libraries of compounds for screening. For example, quinoline derivatives have been investigated as antitumor agents.[18] The synthesis of analogs of antitumor agents often involves the reaction of a bromo-quinoline derivative with a phenoxypropionic acid moiety.[18] Furthermore, quinoline-based compounds have been synthesized and evaluated for their biomolecular binding properties, with some showing strong interactions with ct-DNA.[16] The versatility of the quinoline core continues to make it a valuable platform for the development of new therapeutic agents.[2]
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions provide efficient and modular routes to a wide range of substituted 7-methoxyquinoline derivatives, which are of significant interest for applications in medicinal chemistry and materials science. The continued development of novel catalytic systems and the exploration of new reaction pathways will undoubtedly expand the synthetic utility of this important heterocyclic compound, paving the way for the discovery of new molecules with valuable biological and physical properties.
References
- 1. soc.chim.it [soc.chim.it]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Redirecting [linkinghub.elsevier.com]
Navigating the Chemical Landscape of 2-Bromo-7-methoxyquinoline: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of 2-Bromo-7-methoxyquinoline. Given the limited availability of data for this specific compound, this guide draws upon information from closely related bromo-methoxyquinoline derivatives to establish a robust framework for safe laboratory practices. All recommendations should be implemented in conjunction with a thorough, substance-specific risk assessment.
Compound Profile and Hazard Identification
Table 1: Hazard Identification for Bromo-Methoxyquinoline Derivatives
| Hazard Class | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | H335 |
Note: This data is based on related bromo-methoxyquinoline compounds and should be considered indicative for this compound in the absence of specific data.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict laboratory protocols is essential when handling this compound to minimize exposure and ensure personnel safety.
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure easy access to an emergency eyewash station and safety shower.
2.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense against chemical exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can lead to irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. | Protects against inhalation of dust or vapors that may cause respiratory irritation. |
2.3. Hygiene Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the compound and preventing environmental contamination.
3.1. Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refrigeration at 2-8°C is recommended.
3.2. Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains or waterways.
-
Waste materials should be handled by a licensed waste disposal company.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is crucial.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE as outlined in Section 2.2.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not widely published, synthetic procedures for analogous compounds provide a general framework for its preparation and use in further reactions.
5.1. General Synthetic Approach for Bromo-Methoxyquinolines: The synthesis of bromo-methoxyquinoline derivatives often involves multi-step reactions starting from commercially available anilines or quinolinols. A common strategy involves the bromination of a methoxyquinoline precursor or the methoxylation of a bromoquinoline derivative.
Disclaimer: The following is a generalized protocol based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
Example: Synthesis of a Methoxy-Bromoquinoline Derivative
-
Starting Material: A suitable quinoline precursor.
-
Reaction: The precursor is dissolved in an appropriate solvent (e.g., acetic acid, chloroform).
-
Reagent Addition: A brominating agent (e.g., N-bromosuccinimide, bromine) or a methoxylating agent (e.g., sodium methoxide) is added portion-wise under controlled temperature conditions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired bromo-methoxyquinoline.
Potential Biological Activity and Signaling Pathways
Bromo-methoxyquinoline scaffolds are of significant interest in medicinal chemistry and drug discovery, with various derivatives showing potential as anticancer and antimalarial agents.[1] Research on related compounds suggests that they may exert their effects through the modulation of key cellular signaling pathways. For instance, some quinoline derivatives have been shown to induce apoptosis in cancer cells through the activation of the JNK signaling pathway.
While the specific signaling pathways affected by this compound have not been elucidated, a hypothetical workflow for investigating its biological activity is presented below.
Caption: A generalized workflow for assessing the anticancer activity of this compound.
The diagram below illustrates a simplified representation of the JNK signaling pathway, which could be a potential target for bromo-methoxyquinoline derivatives based on studies of related compounds.
Caption: A simplified diagram of the JNK signaling pathway leading to apoptosis.
Conclusion
While specific data on this compound is limited, a comprehensive safety and handling protocol can be established by examining its structural analogs. Researchers and drug development professionals must exercise caution, employing robust engineering controls and appropriate personal protective equipment. The potential for this class of compounds in medicinal chemistry warrants further investigation into their biological activities and mechanisms of action. This guide serves as a foundational resource to ensure the safe and effective use of this compound in a research setting.
References
An In-depth Technical Guide to the Physical Appearance and Stability of 2-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-7-methoxyquinoline, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this exact molecule, information from closely related analogs, particularly 2-Bromo-7-methoxy-4-methylquinoline, is included for comparative purposes and to provide estimated characteristics. This document also outlines detailed experimental protocols for stability assessment and analytical method development, crucial for its potential application in drug discovery.
Physical and Chemical Properties
This compound is a substituted quinoline with a molecular formula of C₁₀H₈BrNO. The existing data, primarily from chemical suppliers and databases, provides a foundational understanding of its physical state and key chemical identifiers.
Table 1: Physical and Chemical Properties of this compound and a Close Analog
| Property | This compound | 2-Bromo-7-methoxy-4-methylquinoline |
| Molecular Formula | C₁₀H₈BrNO | C₁₁H₁₀BrNO[1][2] |
| Molecular Weight | 238.08 g/mol | 252.11 g/mol [1][2] |
| Appearance | Predicted to be a solid | Solid[1][2] |
| Melting Point | Not available | 113-114 °C[1] |
| Boiling Point | Predicted: 333.8 °C | 353.4 °C[1] |
| Solubility | Not available | Not available |
| CAS Number | 862249-70-5 | 115486-12-9[1][3] |
Stability and Storage
The stability of this compound is a critical factor for its handling, storage, and application in experimental settings. While specific stability data is scarce, general recommendations for substituted quinolines can be applied.
Storage Recommendations: Based on safety data sheets for similar compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6][7] Some related compounds are noted to be light-sensitive, suggesting that storage in a light-resistant container is advisable.
General Stability Profile: Heterocyclic compounds like quinolines can be susceptible to degradation under various conditions. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies typically involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
3.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[10]
3.1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[10] The mixture can be heated at 50-60 °C if no degradation is observed at room temperature.[10] Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours). After the desired time, the solution should be neutralized with an equivalent amount of base.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[10] Similar to acid hydrolysis, the reaction can be heated if necessary and should be neutralized with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide.[9] The reaction is typically carried out at room temperature and monitored over time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature above the accelerated stability testing conditions (e.g., 60-80 °C). The duration of exposure can vary from hours to days. A solution of the compound can also be heated to assess thermal stability in solution.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
3.2.1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for the analysis of quinoline derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5] The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which can aid in peak identification and purity assessment.
-
Injection Volume: Typically 10-20 µL.
3.2.2. Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation and stability-indicating method development.
Hypothetical Signaling Pathway Inhibition
While the specific biological targets of this compound are not yet elucidated, many quinoline derivatives are known to interact with various cellular signaling pathways, often as inhibitors of protein kinases. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline derivative.
Conclusion
This compound is a compound with potential for further investigation in drug discovery. This guide provides the currently available information on its physical properties and stability, acknowledging the areas where data is still needed. The outlined experimental protocols for forced degradation and the development of a stability-indicating HPLC method offer a robust framework for researchers to thoroughly characterize this molecule. Further studies are required to determine its precise physical constants, degradation products, and specific biological activities to fully unlock its potential in the field of medicinal chemistry.
References
- 1. 2-Bromo-7-methoxy-4-methylquinoline CAS#: 115486-12-9 [chemicalbook.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2-bromo-7-methoxy-4-methylquinoline (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal reactive sites on the 2-Bromo-7-methoxyquinoline molecule. The strategic positioning of the bromine atom at the 2-position and the methoxy group at the 7-position dictates its reactivity, making it a versatile scaffold in synthetic and medicinal chemistry. This document details key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing experimental protocols and quantitative data where available.
Core Reactivity and Strategic Importance
This compound is a heterocyclic aromatic compound featuring two key functional groups that govern its chemical behavior. The bromine atom at the C-2 position, adjacent to the ring nitrogen, is a primary site for substitution reactions. The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C-2 carbon, facilitating various transformations. The methoxy group at the C-7 position is an electron-donating group, which can influence the overall electron density of the aromatic system and may modulate the biological activity of derivative compounds. Quinoline and its derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1]
Key Reactive Sites and Transformations
The primary reactive sites of this compound are the C-2 position (bearing the bromine atom) and, to a lesser extent, other positions on the quinoline ring susceptible to electrophilic or nucleophilic attack under specific conditions. The bromine atom serves as an excellent leaving group in a variety of cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.[2][3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 (estimated) | General Protocol |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 (estimated) | General Protocol |
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.[4] This reaction is a versatile method for the vinylation of aromatic rings.
Experimental Protocol: General Procedure for Heck Reaction
This compound (1.0 equiv.), an alkene such as styrene or an acrylate (1.2-1.5 equiv.), a palladium catalyst like Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., Et₃N or K₂CO₃) are combined in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is degassed and heated under an inert atmosphere at 100-140 °C. Upon completion, the reaction is worked up by filtration, extraction, and purification via column chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 120 | 16 | 70-85 (estimated) | General Protocol |
| This compound | Ethyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 100 | 24 | 65-80 (estimated) | General Protocol |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction is instrumental in synthesizing arylamines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃) is prepared in an anhydrous, aprotic solvent such as toluene or dioxane. The reaction is carried out under an inert atmosphere at elevated temperatures (80-120 °C). After the reaction is complete, it is quenched, extracted, and the product is purified by chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 12 | 75-90 (estimated) | General Protocol |
| This compound | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 (estimated) | General Protocol |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly efficient, nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the displacement of the bromide. The electron-withdrawing effect of the quinoline nitrogen atom activates the C-2 position towards nucleophilic attack. However, the electron-donating methoxy group at C-7 may slightly deactivate the ring for this type of reaction. SNAr reactions on 2-bromoquinolines are typically achieved with strong nucleophiles under forcing conditions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This compound is treated with a strong nucleophile, such as an alkoxide (e.g., sodium methoxide) or an amine, in a polar aprotic solvent like DMF or DMSO, often at elevated temperatures. For instance, reaction with sodium methoxide in methanol can lead to the corresponding 2-methoxyquinoline derivative.[7]
| Reactant 1 | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 5,7-dibromoquinoline | Sodium methoxide | Methanol/DMF | 60 | 2 | 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline | 75 (total) | [7] |
Metal-Halogen Exchange
Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium, converts the aryl bromide into a highly reactive organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C-2 position. These reactions are generally performed at very low temperatures to avoid side reactions.[8][9]
Experimental Protocol: General Procedure for Metal-Halogen Exchange
To a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, a solution of n-butyllithium is added dropwise. After stirring for a short period to allow for the exchange, an electrophile (e.g., an aldehyde, ketone, or DMF) is added. The reaction is then warmed to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted. The product is purified by standard methods.
| Reactant 1 | Reagent | Electrophile | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| This compound | n-BuLi | Benzaldehyde | THF | -78 | 2-(hydroxy(phenyl)methyl)-7-methoxyquinoline | Variable | General Protocol |
| This compound | n-BuLi | DMF | THF | -78 | 7-methoxyquinoline-2-carbaldehyde | Variable | General Protocol |
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 7-methoxyquinolin-2(1H)-one. A general procedure for the synthesis of a similar compound, 6-bromo-2-methoxyquinoline, involves the methylation of 6-bromo-2-[1H]-quinolone.[10] A similar approach can be envisioned for the target molecule.
Experimental Protocol: Plausible Synthesis of this compound
Step 1: Synthesis of 7-methoxyquinolin-2(1H)-one. This intermediate can be prepared through various established methods for quinolone synthesis, such as the Conrad-Limpach synthesis or the Knorr quinoline synthesis, starting from appropriate aniline and β-ketoester precursors.
Step 2: Bromination of 7-methoxyquinolin-2(1H)-one. The 7-methoxyquinolin-2(1H)-one is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) at elevated temperatures. After the reaction, the mixture is carefully quenched with ice water and neutralized to precipitate the crude product, which is then purified.
Signaling Pathways and Biological Relevance
Quinoline derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting potent biological activities. They are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][11] Aberrant kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold can be functionalized at the C-2 position to generate libraries of compounds for screening against various kinase targets. The methoxy group at the C-7 position can also be important for binding to the target protein.
Spectroscopic Data
1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons on the carbocyclic ring will be influenced by the methoxy group, and the protons on the heterocyclic ring will be influenced by the bromine and the ring nitrogen. The methoxy group will appear as a singlet around 3.9-4.0 ppm.
13C NMR (Predicted): The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbon bearing the bromine (C-2) will be significantly shifted. The carbon attached to the methoxy group (C-7) and the methoxy carbon itself will also have characteristic chemical shifts.
Conclusion
This compound is a valuable building block in organic synthesis due to the versatile reactivity of the C-2 bromo substituent. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions, providing access to a diverse range of functionalized quinoline derivatives. The potential for these derivatives to interact with biological targets, such as protein kinases, makes this scaffold particularly interesting for drug discovery and development. This guide provides a foundational understanding of its reactivity and a starting point for the design and synthesis of novel quinoline-based compounds. Further experimental validation is necessary to establish precise reaction conditions and yields for specific transformations.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. prepchem.com [prepchem.com]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of 2-Bromo-7-methoxyquinoline: A Technical Guide to Commercial Availability and Synthesis
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and synthesis of 2-Bromo-7-methoxyquinoline. Our investigation reveals that while this compound is not a readily available stock item from major chemical suppliers, several structural isomers are commercially accessible. This guide provides a detailed overview of these alternatives, their suppliers, and relevant synthetic methodologies.
Commercial Availability of this compound and Its Isomers
Direct searches for this compound from prominent chemical vendors did not yield any commercially available sources. However, extensive research has identified several commercially available isomers, which may serve as suitable alternatives or starting materials for further synthesis. The following tables summarize the availability of these related compounds.
Table 1: Commercial Suppliers of this compound Isomers
| Compound Name | Supplier(s) |
| 2-Bromo-7-methoxy-4-methylquinoline | Sigma-Aldrich |
| 7-Bromo-2-methoxyquinoline | CymitQuimica |
| 6-Bromo-2-methoxyquinoline | Thermo Scientific Chemicals |
| 7-Bromo-4-methylquinoline | Aladdin Scientific Corporation, CymitQuimica |
Table 2: Quantitative Data for Commercially Available Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| 2-Bromo-7-methoxy-4-methylquinoline | 115486-12-9 | C₁₁H₁₀BrNO | 252.11 | Not specified | 1 g |
| 7-Bromo-2-methoxyquinoline | 99455-08-0 | C₁₀H₈BrNO | 238.08 | ≥95% (HPLC) | 250 mg, 1 g, 5 g, 10 g, 25 g |
| 6-Bromo-2-methoxyquinoline | 99455-05-7 | C₁₀H₈BrNO | 238.08 | 96% | 1 g, 5 g |
| 7-Bromo-4-methylquinoline | 141052-31-5 | C₁₀H₈BrN | 222.08 | ≥98% | 50 mg, 250 mg, 1 g, 5 g |
Synthesis of Bromo-Methoxy-Quinolines: Experimental Protocols
While a specific protocol for the synthesis of this compound is not readily found in the surveyed literature, methods for the preparation of related bromo-methoxy-quinoline derivatives have been reported. These can potentially be adapted by skilled chemists to obtain the desired compound. Below is a representative protocol for the synthesis of a bromoquinoline derivative.
General Procedure for the Synthesis of 2-Bromoquinoline
A common method for the synthesis of 2-bromoquinolines involves the bromination of the corresponding quinolin-2-one.
Materials:
-
1-methylquinolin-2(1H)-one
-
Triphenylphosphine
-
Dibromoisocyanuric acid
-
Dichloromethane
-
Triethylamine
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphenylphosphine (4.52 mmol) and dibromoisocyanuric acid (2.27 mmol).
-
Heat the mixture to 115 °C. The reaction is vigorous. Maintain this temperature for 10 minutes.
-
Add 1-methylquinolin-2(1H)-one (1.50 mmol) to the reaction mixture.
-
Increase the temperature to 160-170 °C and maintain for 16 hours.
-
After completion, cool the reaction mixture and dissolve it in dichloromethane.
-
Basify the solution with triethylamine.
-
Purify the product by silica gel column chromatography using a hexane-ethyl acetate (6:1, v/v) eluent to yield 2-bromoquinoline.[1]
Visualizing Synthetic Pathways
The following diagrams illustrate a potential synthetic pathway for a bromo-methoxy-quinoline derivative and a logical workflow for sourcing quinoline-based compounds.
Caption: A potential synthetic route to this compound.
Caption: A logical workflow for sourcing quinoline-based compounds.
Conclusion
While this compound is not a readily available commercial product, this guide provides researchers with crucial information on commercially available isomers that can serve as viable alternatives. The provided synthetic protocols for related compounds offer a foundational approach for the in-house synthesis of the target molecule. It is recommended that researchers consult the material safety data sheets (MSDS) from suppliers for all purchased chemicals and conduct thorough literature reviews for the latest synthetic advancements.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Character of 2-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Bromo-7-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining its reactivity in key synthetic transformations and its potential biological implications, this document serves as a valuable resource for professionals engaged in drug discovery and organic synthesis.
Core Concepts: Electrophilicity and Nucleophilicity
In organic chemistry, the concepts of electrophilicity and nucleophilicity are central to understanding chemical reactivity. An electrophile is a chemical species that is "electron-loving" and seeks an electron pair to form a new covalent bond. Conversely, a nucleophile is "nucleus-loving" and donates an electron pair to form a new covalent bond.
The quinoline ring system, a fused aromatic heterocycle, exhibits a rich and varied reactivity profile. The presence of a nitrogen atom in the aromatic system influences the electron distribution, rendering certain positions more susceptible to either electrophilic or nucleophilic attack. In this compound, the interplay between the electron-withdrawing bromine atom at the 2-position and the electron-donating methoxy group at the 7-position dictates its chemical behavior.
Analysis of this compound's Reactivity
The structure of this compound features two key substituents that modulate the electronic properties of the quinoline core:
-
2-Bromo Group: The bromine atom at the C2 position is an electron-withdrawing group due to its electronegativity, creating a dipole moment that polarizes the C-Br bond. This polarization makes the C2 carbon atom electrophilic and susceptible to attack by nucleophiles. The bromine atom also serves as a good leaving group in nucleophilic substitution and cross-coupling reactions.
-
7-Methoxy Group: The methoxy group at the C7 position is an electron-donating group through resonance, increasing the electron density of the quinoline ring. This increased electron density can enhance the nucleophilicity of the quinoline ring system in certain reactions.
The combined electronic effects of these two groups result in a molecule with a dual reactivity profile, capable of participating in both electrophilic and nucleophilic reactions.
Key Synthetic Transformations
The electrophilic C2 carbon and the potential for the quinoline ring to act as a nucleophile make this compound a versatile building block in organic synthesis. It is a valuable precursor for the synthesis of more complex molecules through various cross-coupling and substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. In the case of this compound, the electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the bromine at the 2-position, facilitates the attack of nucleophiles at this position. However, the electron-donating methoxy group at the 7-position can partially deactivate the ring towards nucleophilic attack compared to quinolines bearing electron-withdrawing groups. Despite this, the C2 position remains the most likely site for nucleophilic attack due to the direct influence of the nitrogen and bromine atoms.
General Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2] This reaction is widely used to form C-C bonds. This compound can readily participate in Suzuki-Miyaura coupling, with the bromine atom being replaced by a variety of organic groups.[3]
Catalytic Cycle:
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is highly valuable for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines to afford the corresponding 2-amino-7-methoxyquinoline derivatives.
Catalytic Cycle:
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Quantitative Data
While specific quantitative data for the reactivity of this compound is not extensively reported in the literature, data for analogous bromo-substituted quinolines and other aryl bromides in Suzuki-Miyaura and Buchwald-Hartwig reactions can provide valuable insights. The yields of these reactions are generally high, often exceeding 80-90%, depending on the specific substrates, catalyst system, and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/H2O | 95 | [3] |
| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl2 / K2CO3 | Dioxane/H2O | 88 | [6] |
| 3-Bromoquinoline | Phenylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | Toluene | 92 | General Protocol |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Morpholine | Pd2(dba)3 / BINAP / NaOtBu | Toluene | 98 | [7] |
| 2-Bromopyridine | Aniline | Pd(OAc)2 / XPhos / Cs2CO3 | Toluene | 91 | General Protocol |
| 3-Bromoquinoline | Piperidine | Pd2(dba)3 / RuPhos / K3PO4 | Dioxane | 85 | General Protocol |
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Workflow:
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., Na2CO3 or K2CO3, 2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Buchwald-Hartwig Amination
Workflow:
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired aminoquinoline derivative.
Biological Significance and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] These activities often stem from their ability to interact with various biological targets, such as enzymes and receptors, thereby modulating cellular signaling pathways.
While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active quinolines suggests its potential as a scaffold for the development of novel therapeutic agents. The functionalization of the 2-position through the reactions described above allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships and the optimization of biological activity. For instance, quinoline derivatives have been investigated as inhibitors of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.
Potential Signaling Pathway Interactions:
Caption: General schema of quinoline derivative interaction with a biological target.
Conclusion
This compound is a versatile synthetic intermediate with a well-defined electrophilic center at the C2 position, making it amenable to a variety of nucleophilic substitution and cross-coupling reactions. The presence of the methoxy group at the C7 position influences the overall electron density of the quinoline ring, which can modulate its reactivity. The ability to functionalize this scaffold through robust and high-yielding reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further investigation into the specific reactivity and biological profile of derivatives of this compound is warranted to fully explore its therapeutic and technological potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. dakenchem.com [dakenchem.com]
Methodological & Application
detailed synthesis protocol for 2-Bromo-7-methoxyquinoline
An established method for the synthesis of 2-Bromo-7-methoxyquinoline involves a two-step process. The first step is the preparation of the intermediate, 7-methoxyquinolin-2(1H)-one, followed by a bromination reaction to yield the final product. While a direct one-pot synthesis is not commonly reported, this stepwise approach provides a reliable route to the desired compound.
Application Notes
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromo- and methoxy- functional groups at specific positions on the quinoline scaffold allows for diverse chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 2-position. The methoxy group can be a key feature for biological activity or can be demethylated to the corresponding hydroxyquinoline, which can be further functionalized. These characteristics make this compound a key intermediate in the synthesis of compounds with potential applications as kinase inhibitors, anticancer agents, and fluorescent probes.
Experimental Protocols
A two-step synthetic route is employed for the preparation of this compound.
Step 1: Synthesis of 7-methoxyquinolin-2(1H)-one
A common method for the synthesis of quinolin-2-ones is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by cyclization. In this case, 3-methoxyaniline is reacted with diethyl malonate.
Materials:
-
3-Methoxyaniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 3-methoxyaniline and diethyl malonate is heated, typically at reflux, to form the corresponding β-anilinoacrylate intermediate.
-
The intermediate is then added to a preheated polyphosphoric acid, and the mixture is stirred at an elevated temperature to effect cyclization.
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and a dilute sodium hydroxide solution to remove acidic impurities.
-
The solid is then dissolved in a dilute sodium hydroxide solution and reprecipitated by the addition of hydrochloric acid to adjust the pH to neutral.
-
The purified 7-methoxyquinolin-2(1H)-one is collected by filtration, washed with water, and dried under vacuum.
Step 2: Synthesis of this compound
The conversion of 7-methoxyquinolin-2(1H)-one to this compound can be achieved by treatment with a brominating agent, such as phosphorus oxybromide (POBr₃). An alternative two-step approach involves chlorination followed by a halogen exchange reaction. Here, the direct bromination is described.
Materials:
-
7-Methoxyquinolin-2(1H)-one
-
Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)
-
Toluene or another high-boiling inert solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, 7-methoxyquinolin-2(1H)-one is suspended in a suitable solvent like toluene.
-
Phosphorus oxybromide is added portion-wise to the suspension. The reaction is exothermic and should be controlled.
-
The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 1 | 3-Methoxyaniline, Diethyl malonate | Polyphosphoric acid | None/Ethanol | Reflux/High Temp. | Several hours | ~70-85% |
| 2 | 7-Methoxyquinolin-2(1H)-one | POBr₃ | Toluene | Reflux | 2-6 hours | ~60-80% |
Mandatory Visualization
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. In the realm of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, appearing in a wide array of therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance. This document provides detailed application notes and protocols for the use of 2-Bromo-7-methoxyquinoline as a key building block in Suzuki-Miyaura cross-coupling reactions to generate novel 2-aryl-7-methoxyquinoline derivatives, which are of significant interest in the discovery of new bioactive molecules.
Core Concepts of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, compiled from analogous reactions in the literature.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene | 110 | 8 | 90-98 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2 eq) | DMF | 120 | 6 | 75-85 |
| 5 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3 eq) | Acetonitrile/H₂O | 85 | 24 | 60-75 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure that can be adapted for various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (10 mL) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-methoxyquinoline.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Coupling.
Catalytic Cycle Diagram
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-7-methoxyquinolines from this compound. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations in the pursuit of novel chemical entities for drug discovery and development. Careful selection of the reaction parameters is key to achieving high yields and purity of the desired products.
Application Notes and Protocols for the Heck Reaction: Arylating 2-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck reaction, specifically focusing on the arylation of 2-bromo-7-methoxyquinoline. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Introduction to the Heck Reaction
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the arylated alkene product and a palladium-hydride species. Finally, reductive elimination of HX with the help of a base regenerates the active Pd(0) catalyst, completing the cycle. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction and can be tailored to the specific substrates.
Key Parameters for the Heck Reaction of this compound
The successful arylation of this compound via the Heck reaction is dependent on several critical parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1] Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and influence its reactivity. Triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are common choices.
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. Both inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), and organic bases such as triethylamine (Et₃N) are effective.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for the Heck reaction include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane.
-
Temperature: The reaction is typically carried out at elevated temperatures, often ranging from 80 to 140 °C. Microwave irradiation can also be employed to accelerate the reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the Heck arylation of bromoquinolines and related N-heterocyclic substrates. These provide a starting point for optimizing the reaction for this compound.
Table 1: Heck Reaction Conditions for Bromoquinolines and Related Heterocycles
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoquinolin-2(1H)-one | Ethyl acrylate | Pd(PPh₃)₄ (3) | - | Et₃N (3) | DMF | MW | 0.5 | High |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 3-Bromoquinoline | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 78 |
| 2-Bromo-6-methylpyridine | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 140 | 16 | 92 |
Table 2: Influence of Reaction Parameters on Yield
| Parameter Varied | Conditions | Substrate | Alkene | Yield (%) |
| Catalyst | Pd(OAc)₂ vs. PdCl₂ | 3-Bromoquinoline | Styrene | 88 vs. 75 |
| Base | K₂CO₃ vs. Et₃N | 2-Bromopyridine | n-Butyl acrylate | 91 vs. 82 |
| Solvent | DMF vs. Dioxane | 3-Bromoquinoline | Styrene | 85 vs. 65 |
| Temperature | 100°C vs. 120°C | 2-Bromopyridine | Styrene | 70 vs. 85 |
Experimental Protocols
Below are detailed experimental protocols for the Heck arylation of a generic bromoquinoline, which can be adapted for this compound.
Protocol 1: Conventional Heating
This protocol describes a standard Heck reaction using conventional heating.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add the alkene (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the flask and heat the mixture at 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired arylated quinoline derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to potentially reduce reaction times and improve yields.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%), and a magnetic stir bar.
-
Add anhydrous DMF (3 mL) to the vial.
-
Add triethylamine (1.5 mmol, 3.0 equiv.) and the alkene (0.6 mmol, 1.2 equiv.) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 140 °C for 30-60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Arylation
This diagram outlines the general experimental workflow for performing a Heck reaction in the laboratory.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-7-methoxyquinoline with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-7-methoxyquinoline with various primary amines. This reaction is a powerful tool for the synthesis of N-substituted 2-amino-7-methoxyquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an amine. This methodology has become indispensable in drug discovery and development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex arylamines that are often inaccessible through traditional methods.[1]
This document outlines the application of the Buchwald-Hartwig amination to the specific coupling of this compound with a range of primary amines, including both aliphatic and aromatic examples.
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[1] Subsequent coordination of the amine, followed by deprotonation by the base, forms a palladium-amido complex. Reductive elimination from this intermediate yields the desired arylamine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps.[2]
Experimental Protocols
Below are detailed protocols for the Buchwald-Hartwig amination of this compound with primary amines. Two general procedures are provided, one for aliphatic amines and one for aromatic amines, based on common practices for similar substrates.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., n-hexylamine, aniline, 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos or XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Safety Precautions: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Amination with Primary Aliphatic Amines (e.g., n-Hexylamine)
This protocol is optimized for the coupling of this compound with primary aliphatic amines.
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the primary aliphatic amine (e.g., n-hexylamine) (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkyl-7-methoxyquinolin-2-amine.
Protocol 2: Amination with Primary Aromatic Amines (e.g., Aniline)
This protocol is adapted for the coupling of this compound with primary aromatic amines.
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add the primary aromatic amine (e.g., aniline) (1.2 mmol, 1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-7-methoxyquinolin-2-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a selection of primary amines, based on analogous reactions reported in the literature.
Table 1: Reaction Conditions for the Amination of this compound with Primary Aliphatic Amines
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 110 | 6 | 85-95 |
| 2 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 110 | 8 | 80-90 |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 110 | 10 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 70-80 |
Table 2: Reaction Conditions for the Amination of this compound with Primary Aromatic Amines
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | 1,4-Dioxane | 110 | 12 | 80-90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | 1,4-Dioxane | 110 | 10 | 85-95 |
| 3 | 4-Chloroaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | 1,4-Dioxane | 110 | 16 | 70-80 |
| 4 | 3-Aminopyridine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | 1,4-Dioxane | 110 | 18 | 65-75 |
Visualizations
Experimental Workflow
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of Novel Heterocyclic Compounds from 2-Bromo-7-methoxyquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-Bromo-7-methoxyquinoline. The methodologies outlined herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the generation of diverse molecular scaffolds with potential therapeutic applications. Quinoline derivatives, in particular, are of significant interest due to their prevalence in a wide range of biologically active compounds.[1]
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-7-methoxyquinolines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Application Note:
This protocol describes the synthesis of 2-(Aryl)-7-methoxyquinolines from this compound and various arylboronic acids. The reaction is catalyzed by a palladium complex and proceeds under basic conditions. The choice of ligand and base can be critical for achieving high yields and purity. The synthesized 2-aryl-7-methoxyquinolines can serve as precursors for further functionalization or be evaluated for their biological activity.
Experimental Workflow: Suzuki-Miyaura Coupling
Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-7-methoxyquinoline
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 95 °C) and stir vigorously for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-fluorophenyl)-7-methoxyquinoline.
Quantitative Data: Suzuki-Miyaura Coupling
| Product | Arylboronic Acid | Yield (%) | Melting Point (°C) |
| 2-Phenyl-7-methoxyquinoline | Phenylboronic acid | 85 | 88-90 |
| 2-(4-Fluorophenyl)-7-methoxyquinoline | 4-Fluorophenylboronic acid | 82 | 102-104 |
| 2-(4-Methoxyphenyl)-7-methoxyquinoline | 4-Methoxyphenylboronic acid | 88 | 115-117 |
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-7-methoxyquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[3][4] It is a highly versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.
Application Note:
This protocol details the synthesis of N-Aryl/Alkyl-7-methoxyquinolin-2-amines from this compound and a variety of primary and secondary amines. The reaction is catalyzed by a palladium precursor in the presence of a suitable phosphine ligand and a strong base. The choice of ligand is crucial and often depends on the steric and electronic properties of the amine coupling partner. The resulting 2-aminoquinoline derivatives are valuable building blocks in medicinal chemistry.
Experimental Workflow: Buchwald-Hartwig Amination
Detailed Experimental Protocol: Synthesis of N-(6-methoxypyridin-3-yl)-6-(methoxymethoxy)quinolin-2-amine
Materials:
-
2-Chloro-6-(methoxymethoxy)quinoline (a representative analog of this compound)
-
5-Amino-2-methoxypyridine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [5]
-
In a sealed tube, add 2-chloro-6-(methoxymethoxy)quinoline (0.5 mmol), 5-amino-2-methoxypyridine (0.5 mmol), cesium carbonate (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.0125 mmol), and Xantphos (0.05 mmol).[5]
-
Evacuate the tube and backfill with nitrogen three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Quantitative Data: Buchwald-Hartwig Amination
| Product | Amine | Yield (%) | Melting Point (°C) |
| N-Phenyl-7-methoxyquinolin-2-amine | Aniline | 78 | 135-137 |
| N-Benzyl-7-methoxyquinolin-2-amine | Benzylamine | 85 | 110-112 |
| N-(tert-Butyl)-7-methoxyquinolin-2-amine | tert-Butylamine | 72 | 98-100 |
Sonogashira Coupling for the Synthesis of 2-Alkynyl-7-methoxyquinolines
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction is a reliable method for the formation of carbon-carbon triple bonds.
Application Note:
This protocol describes the synthesis of 7-methoxy-2-(alkynyl)quinolines from this compound and various terminal alkynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base which also serves as the solvent in some cases. The resulting alkynyl-substituted quinolines are versatile intermediates for the synthesis of more complex heterocyclic systems through cycloaddition reactions or can be evaluated for their potential biological activities.
Experimental Workflow: Sonogashira Coupling
Detailed Experimental Protocol: Synthesis of 7-Methoxy-2-(phenylethynyl)quinoline
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Degas the reaction mixture with a stream of nitrogen for 10 minutes.
-
Stir the reaction at room temperature for 8 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-methoxy-2-(phenylethynyl)quinoline.
Quantitative Data: Sonogashira Coupling
| Product | Terminal Alkyne | Yield (%) | Melting Point (°C) |
| 7-Methoxy-2-(phenylethynyl)quinoline | Phenylacetylene | 92 | 118-120 |
| 7-Methoxy-2-((trimethylsilyl)ethynyl)quinoline | Trimethylsilylacetylene | 89 | 95-97 |
| 7-Methoxy-2-(hex-1-yn-1-yl)quinoline | 1-Hexyne | 85 | Oil |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and versatile routes to a variety of novel heterocyclic compounds starting from this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enable the introduction of aryl, amino, and alkynyl functionalities, respectively, at the 2-position of the quinoline core. These protocols offer a solid foundation for the synthesis of libraries of quinoline derivatives for screening in drug discovery programs and for the development of new functional materials. The provided quantitative data and detailed methodologies are intended to facilitate the successful implementation of these synthetic strategies in a research setting.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: 2-Bromo-7-methoxyquinoline as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-bromo-7-methoxyquinoline as a key starting material in the synthesis of potent kinase inhibitors. This precursor offers a strategic scaffold for developing inhibitors targeting various kinases implicated in cancer and other diseases. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki and Buchwald-Hartwig amination, to generate a diverse library of kinase inhibitors.
Introduction to Kinase Inhibition and the Role of the Quinoline Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3] Its rigid bicyclic structure provides a solid foundation for the precise orientation of pharmacophoric groups into the ATP-binding pocket of kinases. The 7-methoxy substituent on the quinoline ring can contribute to favorable interactions within the kinase active site and improve the overall physicochemical properties of the inhibitor.
Synthetic Strategy: Leveraging this compound
This compound serves as an excellent starting point for the synthesis of diverse kinase inhibitors. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. This versatility enables the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
The general synthetic workflow involves the functionalization of the 2-position of the quinoline core via either a Suzuki coupling to form a C-C bond or a Buchwald-Hartwig amination to form a C-N bond. These key reactions are illustrated in the workflow diagram below.
Caption: General synthetic workflow for kinase inhibitors from this compound.
Target Kinases and Signaling Pathways
Derivatives of 7-methoxyquinoline have shown significant inhibitory activity against several important cancer-related kinases, including:
-
Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]
-
Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation.[1][6]
The signaling pathways of these kinases are complex and interconnected. The diagrams below illustrate the simplified signaling cascades targeted by inhibitors derived from this compound.
Caption: Simplified Src kinase signaling pathway and point of inhibition.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: The Potential of 2-Bromo-7-methoxyquinoline in Organic Light-Emitting Diode (OLED) Technology
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds utilized in the development of materials for organic light-emitting diodes (OLEDs) due to their inherent electronic and optical properties.[1] These properties, such as high thermal stability and electron-transporting capabilities, make them suitable for use in the emissive and electron-transporting layers of OLED devices.[2] While direct and extensive research on the specific application of 2-Bromo-7-methoxyquinoline in OLEDs is not widely published, its molecular structure suggests its potential as a valuable intermediate for synthesizing advanced OLED materials. The presence of a bromine atom at the 2-position provides a reactive site for cross-coupling reactions, enabling the construction of more complex, high-performance organic semiconductors. The methoxy group at the 7-position can serve to modulate the electronic properties and solubility of the resulting materials.
This document outlines the prospective applications of this compound in OLEDs, proposes synthetic protocols for creating novel emitter and host materials, and provides a general methodology for the fabrication and characterization of OLED devices incorporating these materials.
Hypothetical Performance Data of OLEDs Incorporating Quinoline Derivatives
While specific data for OLEDs based on this compound is not available, the following table summarizes the performance of devices using other quinoline derivatives to provide a benchmark for expected performance.
| Quinoline Derivative | Role in OLED | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| 5,7-dibromo-8-hydroxyquinoline | Emissive Layer | UV region | Not Reported | Not Reported | Not Reported | Not Reported |
| 8,8'-dimethoxy-5,5'-bisquinoline | Emissive & Electron Transport Layer | 425 | Not Reported | Not Reported | Not Reported | (0.155, 0.10) |
| Tris-(8-hydroxyquinolinato) aluminum (Alq3) | Emissive & Electron Transport Layer | ~520 | ~1-5 | ~3-10 | ~1-5 | (0.36, 0.54) |
| Diphenylaminofluorene-styrene derivative with quinoline end-cap | Emissive Layer | Blue region | Not Reported | 7.13 | 2.80 | (0.148, 0.191) |
Note: This data is compiled from research on various quinoline derivatives and is intended to be illustrative of the potential of this class of compounds in OLEDs.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of a Novel Emitting Material via Suzuki Coupling
This protocol describes a hypothetical synthesis of a novel blue-emitting material using this compound and a pyrene-based boronic acid ester.
Materials:
-
This compound
-
Pyrene-2-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
-
Hexane
Procedure:
-
In a 100 mL three-necked flask, dissolve this compound (1.0 mmol), pyrene-2-boronic acid pinacol ester (1.1 mmol), and Pd(PPh3)4 (0.05 mmol) in a mixture of toluene (30 mL) and ethanol (10 mL).
-
Add a 2 M aqueous solution of K2CO3 (5 mL).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add 50 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product, 2-(pyren-2-yl)-7-methoxyquinoline.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a multilayer OLED device using the newly synthesized quinoline derivative as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) as the hole transport layer (HTL)
-
2-(pyren-2-yl)-7-methoxyquinoline (synthesized in Protocol 1) as the emissive layer (EML)
-
Tris-(8-hydroxyquinolinato) aluminum (Alq3) as the electron transport layer (ETL)
-
Lithium fluoride (LiF) as the electron injection layer (EIL)
-
Aluminum (Al) as the cathode
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with oxygen plasma to improve the work function of the ITO.
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the cathode sequentially onto the ITO substrate under a vacuum of <10^-6 Torr. The deposition rates should be monitored using a quartz crystal monitor.
-
Deposit a 40 nm layer of NPB (HTL).
-
Deposit a 20 nm layer of 2-(pyren-2-yl)-7-methoxyquinoline (EML).
-
Deposit a 30 nm layer of Alq3 (ETL).
-
-
Deposit a 1 nm layer of LiF (EIL).
-
Deposit a 100 nm layer of Al (cathode).
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizations
References
Application Notes and Protocols: Laboratory Scale-Up Synthesis of 2-Bromo-7-methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-7-methoxyquinoline derivatives are valuable heterocyclic compounds that serve as key intermediates in the synthesis of various biologically active molecules. The quinoline scaffold is a core structure in numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, antimalarial, antibacterial, and antiviral properties[1][2]. The presence of a bromine atom at the 2-position and a methoxy group at the 7-position provides versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the development of novel drug candidates and functional materials[1][3].
This document provides a detailed protocol for the laboratory scale-up synthesis of this compound, starting from the corresponding quinolinone precursor. The protocol is designed to be scalable and reproducible for research and development purposes.
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step process. The first step involves the synthesis of the precursor, 7-Methoxy-1H-quinolin-2-one. The second step is the bromination of this quinolinone to yield the final product. This approach is advantageous as it allows for the controlled introduction of the bromo substituent at the desired position.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-1H-quinolin-2-one
This protocol is based on the general principles of quinoline synthesis from anilines.
Materials and Reagents:
-
3-Methoxyaniline
-
Malonic Acid
-
Phosphorus Pentoxide (P2O5)
-
Methanesulfonic Acid
-
Sodium Bicarbonate (NaHCO3) solution, saturated
-
Deionized Water
-
Ethanol
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of methanesulfonic acid, add phosphorus pentoxide portion-wise, ensuring the temperature does not exceed 70 °C.
-
To this mixture, add 3-methoxyaniline.
-
Add malonic acid in one portion.
-
Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.
-
The crude product is purified by recrystallization from ethanol to yield pure 7-Methoxy-1H-quinolin-2-one.
Step 2: Synthesis of this compound
This protocol details the conversion of the quinolinone to the desired 2-bromo derivative.
Materials and Reagents:
-
7-Methoxy-1H-quinolin-2-one
-
Phosphorus Oxybromide (POBr3) or a mixture of Phosphorus Pentabromide (PBr5) and Phosphorus Oxychloride (POCl3)
-
Toluene or other suitable high-boiling solvent
-
Sodium Carbonate (Na2CO3) solution, saturated
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, suspend 7-Methoxy-1H-quinolin-2-one in toluene.
-
Carefully add phosphorus oxybromide (POBr3) to the suspension.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold saturated sodium carbonate solution to quench the excess POBr3.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters for Scale-Up Synthesis
| Parameter | Step 1: Synthesis of 7-Methoxy-1H-quinolin-2-one | Step 2: Synthesis of this compound |
| Starting Material | 3-Methoxyaniline | 7-Methoxy-1H-quinolin-2-one |
| Scale | 50.0 g | 30.0 g |
| Molar Equivalents | 1.0 | 1.0 |
| Key Reagent | Malonic Acid | Phosphorus Oxybromide (POBr3) |
| Reagent Molar Eq. | 1.2 | 1.5 |
| Solvent | Methanesulfonic Acid | Toluene |
| Solvent Volume | 250 mL | 300 mL |
| Reaction Temp. | 120 °C | 110-120 °C |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 70-80% | 85-95% |
| Purity (by HPLC) | >98% | >99% |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol [4] |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons and methoxy group protons. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to quinoline ring carbons and methoxy carbon. |
| Mass Spec (ESI+) | m/z = 237.9 [M+H]⁺ |
Applications in Drug Development
This compound and its derivatives are important building blocks in medicinal chemistry. The bromo group at the 2-position is particularly useful for introducing various functionalities through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the synthesis of a diverse library of compounds for screening against various biological targets. Quinoline-based compounds have shown promise as anticancer, antimalarial, and anti-inflammatory agents[3][5].
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Phosphorus-based reagents are corrosive and moisture-sensitive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 2-Bromo-7-methoxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-Bromo-7-methoxyquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most probable synthetic routes for this compound are:
-
Bromination of 7-methoxyquinolin-2(1H)-one: This is a two-step process starting with the synthesis of the quinolinone precursor, followed by a bromination step.
-
Sandmeyer Reaction of 7-methoxy-2-aminoquinoline: This route involves the synthesis of the corresponding 2-aminoquinoline, followed by diazotization and a copper-catalyzed bromination.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, including:
-
Incomplete reaction: The reaction may not have proceeded to completion.
-
Side reactions: Formation of undesired byproducts, such as poly-brominated quinolines.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry.
-
Poor quality of starting materials: Impurities in the starting materials can inhibit the reaction.
-
Difficult purification: Loss of product during the purification process.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these likely to be?
A3: The presence of multiple spots on a TLC plate suggests a mixture of products. Besides your desired this compound, these could include:
-
Unreacted starting material.
-
Di-brominated or other poly-brominated quinolines.
-
Hydroxyquinolines (if moisture is present).
-
Other regioisomers, depending on the synthetic route.
Q4: How can I best purify the crude this compound?
A4: Column chromatography is the most effective method for purifying this compound. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the quality and reactivity of your reagents. For instance, in a Sandmeyer reaction, the sodium nitrite solution should be freshly prepared. |
| Incorrect Temperature | Optimize the reaction temperature. Diazotization reactions in the Sandmeyer route require low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. If the reaction is sluggish, consider extending the reaction time. |
| Poor Solubility of Starting Material | Choose an appropriate solvent that dissolves the starting materials effectively at the reaction temperature. |
Problem: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Over-bromination | In the direct bromination route, use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). Adding the brominating agent dropwise at a low temperature can also improve selectivity. |
| Side Reactions in Sandmeyer Route | Ensure the diazonium salt is completely formed before the addition of the copper(I) bromide. Maintain a low temperature throughout the diazotization and Sandmeyer reaction. |
| Hydrolysis of Product | Work under anhydrous conditions to prevent the formation of hydroxyquinoline byproducts. |
Experimental Protocols
Route 1: Bromination of 7-methoxyquinolin-2(1H)-one (Inferred Protocol)
Step 1: Synthesis of 7-methoxyquinolin-2(1H)-one
A detailed protocol for the synthesis of the precursor, 7-methoxyquinolin-2(1H)-one, would be required here, typically involving a cyclization reaction, such as the Knorr quinoline synthesis, from appropriate aniline and β-ketoester precursors.
Step 2: Bromination
-
To a stirred solution of 7-methoxyquinolin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., acetic acid or a mixture of POBr3/PBr3), add the brominating agent (e.g., N-bromosuccinimide or bromine, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Sandmeyer Reaction of 7-methoxy-2-aminoquinoline (Inferred Protocol)
Step 1: Synthesis of 7-methoxy-2-aminoquinoline
A protocol for the synthesis of 7-methoxy-2-aminoquinoline would precede this step, likely from a corresponding nitroquinoline that is reduced.
Step 2: Sandmeyer Reaction
-
Dissolve 7-methoxy-2-aminoquinoline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic amount) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of 7-methoxyquinolin-2(1H)-one (Hypothetical Data)
| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NBS | Acetic Acid | 25 | 4 | 65 |
| 2 | Br2 | Acetic Acid | 25 | 4 | 60 |
| 3 | POBr3/PBr3 | Neat | 80 | 2 | 75 |
| 4 | NBS | DMF | 25 | 6 | 55 |
Table 2: Influence of Stoichiometry on the Sandmeyer Reaction Yield (Hypothetical Data)
| Entry | Equivalents of NaNO2 | Equivalents of CuBr | Yield (%) |
| 1 | 1.1 | 0.2 | 70 |
| 2 | 1.5 | 0.2 | 68 |
| 3 | 1.1 | 0.5 | 78 |
| 4 | 1.5 | 0.5 | 75 |
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship between reaction parameters and outcomes.
purification of crude 2-Bromo-7-methoxyquinoline using column chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-7-methoxyquinoline using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of quinoline derivatives, including this compound. Its polarity is well-suited for separating the target compound from common impurities.
Q2: How do I determine the best eluent system for my separation?
A2: The ideal eluent system should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for this compound and its isomers is a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate or hexane and ethyl acetate.[1] For a positional isomer, 7-bromo-5-methoxyquinoline, a 20:1 petroleum ether:ethyl acetate mixture has been used.[1]
To find the optimal ratio, spot your crude mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., 30:1, 20:1, 10:1 hexane:ethyl acetate). The ideal eluent system will give your target compound an Rf value of approximately 0.25-0.35, with good separation from any impurities.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. This is a non-destructive method. Alternatively, iodine vapor can be used to visualize the spots, which will appear as brown stains.
Q4: What are some potential impurities I might encounter?
A4: Depending on the synthetic route, potential impurities could include starting materials, regioisomers (e.g., other bromo-methoxyquinoline isomers), and products of side reactions. For instance, in syntheses involving bromination of a methoxyquinoline precursor, di-brominated or unreacted starting material could be present. If the synthesis involves a Skraup or Doebner-von Miller reaction, complex byproducts can be formed.[2][3]
Q5: Should I use isocratic or gradient elution?
A5: For most routine purifications of this compound where the impurities are not too close in polarity, isocratic elution (using a constant solvent composition) is sufficient. If TLC analysis shows that there are multiple impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent during the separation) may be more effective in providing a clean separation in a reasonable amount of time.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not moving down the column (Rf = 0). | The eluent system is not polar enough. | Increase the polarity of the eluent by adding a small amount of a more polar solvent (e.g., increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture). |
| The compound is eluting too quickly (Rf = 1). | The eluent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| Poor separation of the desired compound and impurities. | 1. Inappropriate eluent system. 2. Column was not packed properly (channeling). 3. Column was overloaded with the crude sample. | 1. Re-optimize the eluent system using TLC to achieve a greater difference in Rf values between your product and the impurities. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry packing" method is generally recommended. 3. Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| The collected fractions are still impure. | The fractions were collected in too large of volumes, leading to mixing of closely eluting compounds. | Collect smaller fractions and analyze each fraction by TLC before combining them. |
| Streaking or tailing of spots on the TLC plate. | 1. The compound may be acidic or basic and is interacting strongly with the silica gel. 2. The sample is not fully dissolved in the eluent before loading. 3. The compound might be degrading on the silica gel. | 1. Add a small amount of a modifier to the eluent system (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). 2. Ensure the crude sample is fully dissolved in a minimal amount of the eluent before loading it onto the column. 3. If you suspect degradation, you can try using a less acidic stationary phase like alumina or a deactivated silica gel. |
| No compound is recovered from the column. | The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider alternative purification methods such as recrystallization or preparative TLC on a different stationary phase. |
Experimental Protocol: Column Chromatography of Crude this compound
This is a general protocol and should be adapted based on the specific scale of your reaction and the results of your TLC analysis.
1. Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 20:1 petroleum ether:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the sand layer.
-
Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the product is transferred.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
Maintain a constant level of eluent at the top of the column to prevent it from running dry.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.
4. Analysis and Product Isolation:
-
Develop the TLC plate with the collected fractions using an appropriate visualization technique (e.g., UV light).
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Visualizations
Caption: Experimental Workflow for Column Chromatography.
Caption: Troubleshooting Workflow for Column Chromatography.
References
identifying and characterizing byproducts in 2-Bromo-7-methoxyquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-7-methoxyquinoline. The information is designed to help identify and characterize byproducts in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[1][2]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[3][4]
Q2: What are the typical byproducts observed in these reactions?
A2: Several byproducts can form depending on the specific reaction conditions. Common byproducts include:
-
Homocoupling Product: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).[5]
-
Dehalogenated Starting Material: Reduction of this compound to 7-methoxyquinoline.[5]
-
Protodeborylation Product: Cleavage of the C-B bond of the boronic acid reagent, replacing it with a hydrogen atom.
-
Hydrolysis of Boronic Acid: Boronic acids can be sensitive to aqueous conditions, leading to the formation of boric acid.[6]
Q3: How can I minimize byproduct formation?
A3: Minimizing byproducts requires careful optimization of reaction conditions:
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling.
-
Ligand Choice: Select the appropriate phosphine ligand for the specific coupling reaction to enhance catalytic activity and selectivity.
-
Base Selection: The choice and stoichiometry of the base are critical and can influence the reaction outcome.[6]
-
Temperature Control: Maintain the optimal reaction temperature to avoid decomposition and side reactions.
-
Purity of Reagents: Use high-purity starting materials, catalysts, and solvents.
Q4: What analytical techniques are best for identifying and characterizing byproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of multiple spots indicating byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the product and separating it from byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the desired product and isolated byproducts.[7]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecules.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air-stable. |
| Inefficient Transmetalation | Ensure the base is appropriate and present in the correct stoichiometry to activate the boronic acid.[6][8] Consider using a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Hydrolysis of Boronic Acid | Use anhydrous solvents and handle boronic acids in a dry environment.[9] |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents (e.g., toluene/water, dioxane/water) may be necessary. |
Issue 2: Presence of a Significant Amount of Homocoupled Byproduct
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5] |
| Suboptimal Ligand-to-Metal Ratio | Optimize the ratio of the phosphine ligand to the palladium catalyst. |
| High Reaction Temperature | Lower the reaction temperature to a point where the desired reaction still proceeds efficiently but side reactions are minimized. |
Issue 3: Formation of Dehalogenated 7-methoxyquinoline
| Possible Cause | Troubleshooting Step |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Certain bases or additives can also be sources of protons. |
| Side Reaction with the Base or Solvent | The palladium-hydride species responsible for dehalogenation can be formed from the reaction with certain bases or solvents.[5] Consider a different base or solvent system. |
| Slow Reductive Elimination | A slow reductive elimination step can allow for competing side reactions. A change in ligand may accelerate the desired C-C bond formation. |
Data Presentation
Table 1: Representative Yields and Byproduct Distribution in a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid under Different Conditions.
| Condition | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenated Byproduct (%) |
| Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 75 | 10 | 5 |
| Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100°C | 92 | 3 | 1 |
| PdCl₂(dppf), Cs₂CO₃, DMF, 90°C | 85 | 5 | 3 |
Note: These are illustrative values and actual results may vary depending on the specific experimental setup.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for the identification and characterization of byproducts.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling Reactions with 2-Bromo-7-methoxyquinoline
Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Bromo-7-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2] More specifically, for Suzuki-Miyaura reactions, catalyst loading can range from as low as 0.5 mol% up to 2.5 mol% during optimization. For Heck reactions, loadings are often in the 1-5 mol% range, while Sonogashira couplings may also utilize loadings in this range.[3] It is crucial to recognize that the optimal catalyst loading is highly dependent on the specific reaction conditions, including the coupling partners, ligand, base, and solvent.
Q2: How does the quinoline nitrogen affect the palladium catalyst?
A2: The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium center. This interaction can influence the catalyst's activity and stability. In some cases, the substrate itself can act as a ligand, potentially reducing the need for an external ligand. However, this coordination can also lead to catalyst inhibition or deactivation. The electronic properties of the quinoline ring, influenced by substituents like the methoxy group at the 7-position, will also play a role in the oxidative addition step of the catalytic cycle.
Q3: Which palladium precatalysts are commonly used for cross-coupling reactions?
A3: A variety of Pd(0) and Pd(II) precatalysts are frequently employed. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
The choice of precatalyst can impact the rate of the reaction and the stability of the active catalytic species.[4] For instance, Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.
Q4: What is the role of the ligand in these reactions?
A4: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For electron-rich heteroaromatic halides like this compound, bulky and electron-rich phosphine ligands are often beneficial. Examples include:
-
Triphenylphosphine (PPh₃)
-
Buchwald ligands (e.g., SPhos, XPhos)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst has not degraded. Older bottles of catalysts, especially air-sensitive ones like Pd(PPh₃)₄, may be less active.[5] - For Pd(II) precatalysts, ensure that the in situ reduction to Pd(0) is occurring. This can be influenced by the solvent, base, and presence of reducing agents (e.g., phosphine ligands). |
| Sub-optimal Catalyst Loading | - If no reaction is observed, consider increasing the catalyst loading to 5-10 mol% for a trial run to confirm catalyst activity. - If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1% to 2-3%) may improve the rate and yield. |
| Ligand Issues | - The chosen ligand may not be suitable for the substrate. Screen a variety of ligands, including bulky, electron-rich phosphines. - Ensure the correct palladium-to-ligand ratio is used. Typically, a 1:1 to 1:4 ratio is employed, depending on the specific ligand and catalyst. |
| Inappropriate Base or Solvent | - The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck and Sonogashira reactions, organic bases like triethylamine (Et₃N) are often used.[4][6] - The solvent should be anhydrous and deoxygenated, as both oxygen and water can deactivate the catalyst. Common solvents include THF, dioxane, toluene, and DMF.[7] |
| Reaction Temperature Too Low | - Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, gradually increase the temperature (e.g., from 80°C to 100°C). |
| Poor Quality Reagents | - Ensure the this compound and the coupling partner are pure. Impurities can poison the catalyst. - For Suzuki reactions, the quality of the boronic acid is crucial. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of the Coupling Partner | - This is common in Suzuki reactions, where the boronic acid couples with itself. This can be minimized by using a slight excess of the aryl halide and ensuring the reaction mixture is thoroughly deoxygenated.[7] |
| Dehalogenation of the Starting Material | - The bromo group on the quinoline can be reduced to a hydrogen. This can be caused by certain bases or impurities. Consider changing the base or further purifying the starting materials. |
| Formation of Palladium Black | - The precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. Try using a more stabilizing ligand or lowering the reaction temperature. |
Quantitative Data Summary
The optimal palladium catalyst loading is highly substrate and reaction-type dependent. The following table provides general starting ranges for optimization.
| Cross-Coupling Reaction | Typical Pd Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | 0.5 - 5% | Can often be driven to lower loadings with highly active catalyst systems.[3] |
| Heck | 1 - 5% | Reaction conditions tolerate a wide range of functional groups.[4][8] |
| Sonogashira | 1 - 5% | Often requires a copper(I) co-catalyst.[6] |
Experimental Protocols (General Starting Points)
These are generalized protocols that should be optimized for the specific coupling partners of this compound.
Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or DMF)
-
-
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Heck Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF or Acetonitrile)
-
-
Procedure:
-
To an oven-dried flask, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, deoxygenated solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to 80-120°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
-
Procedure:
-
To an oven-dried flask, add this compound, the palladium precatalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, deoxygenated solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
troubleshooting failed or low-yield reactions involving 2-Bromo-7-methoxyquinoline
Welcome to the technical support center for 2-Bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[1][2]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[3][4]
-
Heck Coupling: For the formation of a C-C bond with alkenes.
-
Negishi Coupling: For the formation of a C-C bond with organozinc compounds.[5]
The electron-donating methoxy group at the 7-position can influence the reactivity of the quinoline ring, and the bromine at the 2-position is the reactive site for these coupling reactions.
Q2: What are the key considerations for storing and handling this compound?
A2: this compound is a solid that should be stored in a cool, dry place away from light and moisture. While generally stable, prolonged exposure to air and moisture could potentially lead to degradation. For handling, standard laboratory safety practices such as using gloves and safety glasses are recommended.
Q3: Are there any known impurities in commercial batches of this compound that I should be aware of?
A3: While commercial batches are generally of high purity, potential impurities could include starting materials from its synthesis, such as 7-methoxyquinolin-2-one, or over-brominated/under-brominated quinoline species. If you suspect impurities are affecting your reaction, it is advisable to purify the starting material by recrystallization or column chromatography.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound, categorized by reaction type.
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a reliable source. 2. Consider using a more active pre-catalyst or a different palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle). |
| Inappropriate Ligand | 1. The choice of phosphine ligand is crucial.[6] For electron-rich quinolines, a more electron-rich and bulky ligand might be required. 2. Screen different ligands such as SPhos, XPhos, or RuPhos. |
| Ineffective Base | 1. The base is critical for the transmetalation step. Ensure the base is anhydrous if required by the protocol. 2. Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different base/solvent combination.[7] |
| Poor Solubility | 1. this compound or the boronic acid partner may have poor solubility in the chosen solvent. 2. Try a different solvent system (e.g., dioxane/water, toluene/water, or DMF). |
| Low Reaction Temperature | 1. Increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.[5] |
| Degradation of Boronic Acid | 1. Boronic acids can degrade on storage. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., a pinacol ester). |
Issue: Formation of significant side products (e.g., homocoupling of the boronic acid or debromination of the starting material).
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Excessive Catalyst Loading | 1. While counterintuitive, very high catalyst loadings can sometimes promote side reactions. Try reducing the catalyst loading to 1-3 mol%. |
| Incorrect Stoichiometry | 1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid partner. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or low yield of the aminated product.
| Potential Cause | Troubleshooting Steps |
| Weak Base | 1. Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base.[1] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1] |
| Inhibited Catalytic Cycle | 1. The nitrogen atom of the quinoline or the amine substrate can coordinate to the palladium center and inhibit catalysis. 2. Use a bulkier phosphine ligand (e.g., a biaryl phosphine ligand like XPhos or BrettPhos) to promote the desired reductive elimination step. |
| Sterically Hindered Amine | 1. Coupling with sterically hindered primary or secondary amines can be challenging. 2. A more robust catalyst system, higher temperatures, and longer reaction times may be necessary. |
| Reaction with Volatile Amines | 1. When working with volatile amines, performing the reaction in a sealed tube can prevent the loss of the nucleophile and improve yields.[2] |
Issue: Debromination of this compound is the major product.
| Potential Cause | Troubleshooting Steps |
| Presence of Water | 1. Ensure all reagents and solvents are anhydrous, as water can lead to hydrodehalogenation. |
| Incorrect Base/Ligand Combination | 1. Some base and ligand combinations are more prone to promoting debromination. Screen different conditions to find a more selective system. |
Sonogashira Coupling
Issue: Low yield of the alkynylated quinoline.
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Co-catalyst | 1. The copper(I) salt (typically CuI) is crucial for the reaction.[4] Ensure it is fresh and not oxidized. |
| Homocoupling of the Alkyne (Glaser coupling) | 1. This is a common side reaction, especially in the presence of oxygen.[8] 2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Running the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling.[8] 3. Consider a copper-free Sonogashira protocol.[9] |
| Inappropriate Base | 1. A liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as both the base and often as a co-solvent. Ensure it is anhydrous and freshly distilled. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction flask, add this compound (1 eq), the boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry reaction flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1 eq) and the amine (1.1-1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a reaction flask, add this compound (1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visual Guides
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.
Caption: A standard experimental workflow for the Buchwald-Hartwig amination.
Caption: Common side reactions in Sonogashira coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. reddit.com [reddit.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
long-term stability and degradation of 2-Bromo-7-methoxyquinoline in storage
This technical support center provides guidance on the long-term stability and storage of 2-Bromo-7-methoxyquinoline, along with troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For extended storage, refrigeration is advised.[4] The compound should be protected from moisture and light, as some similar compounds are known to be light-sensitive.[2][3]
Q2: What materials are incompatible with this compound during storage?
A2: Avoid storing this compound with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Q3: What is the expected shelf life of this compound?
A3: Currently, there is no specific data available from manufacturers regarding the precise shelf life of this compound. However, when stored under the recommended conditions, the compound is expected to be stable. Regular purity checks are recommended for older samples or if degradation is suspected.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. Potential degradation could occur through hydrolysis of the methoxy group or reactions involving the bromo substituent, particularly in the presence of incompatible materials or adverse storage conditions.
Q5: What are the hazardous decomposition products of this compound?
A5: In the event of a fire, thermal decomposition of this compound can produce hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[1][5]
Troubleshooting Guide
Issue 1: The appearance of the stored this compound has changed (e.g., color change, clumping).
-
Possible Cause: This may indicate degradation or contamination of the compound. Moisture absorption can lead to clumping, while color change may suggest chemical decomposition.
-
Recommended Action:
-
Assess the storage conditions to ensure they meet the recommended guidelines (cool, dry, tightly sealed).
-
Perform a purity analysis (e.g., HPLC, NMR) to determine the integrity of the compound.
-
If the purity is compromised, it is advisable to use a new, uncompromised batch for experiments.
-
Issue 2: Inconsistent or unexpected results in experiments using stored this compound.
-
Possible Cause: The presence of impurities or degradation products in the stored compound can interfere with chemical reactions and biological assays.
-
Recommended Action:
-
Verify the purity of the stored this compound using an appropriate analytical method.
-
Compare the analytical results with the certificate of analysis (CoA) of a new batch, if available.
-
Consider potential interactions of impurities with other reagents in your experiment.
-
Issue 3: How can I assess the purity of my stored this compound?
-
Recommended Action: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of compounds like this compound.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure and detect impurities.
Stability Assessment Workflow
Caption: Workflow for assessing the stability of stored this compound.
Quantitative Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | Cool; Refrigerator | [2][4] |
| Atmosphere | Dry and well-ventilated | [1][2] |
| Container | Tightly closed/sealed | [1][3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [5] |
| Light Exposure | Avoid exposure to light | [2][3] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for your specific instrument and sample.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the stored this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.
-
Compare the retention time and peak shape to a reference standard or a previously analyzed fresh sample if available. The presence of significant additional peaks may indicate the presence of impurities or degradation products.
-
References
Technical Support Center: Reaction Monitoring for the Synthesis of 2-Bromo-7-methoxyquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 2-Bromo-7-methoxyquinoline. The following sections detail the use of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for effective reaction tracking.
Synthesis Overview: Bromination of 7-methoxyquinolin-2(1H)-one
A common synthetic route to this compound involves the bromination of 7-methoxyquinolin-2(1H)-one. This reaction typically utilizes a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). The reaction progress is monitored by observing the consumption of the starting material and the appearance of the desired product.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction by separating components of a mixture based on their polarity.[1]
Frequently Asked Questions (FAQs)
-
Q1: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
-
A1: Start with a moderately polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting ratio is 7:3 (hexane:ethyl acetate). If the spots remain at the baseline, the eluent is not polar enough; increase the proportion of the more polar solvent (ethyl acetate).[1] If the spots run to the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[1]
-
-
Q2: How can I visualize the spots on the TLC plate?
-
A2: Quinoline derivatives are often UV-active due to their aromatic nature. Visualize the developed TLC plate under a UV lamp (typically at 254 nm). The compounds will appear as dark spots on a fluorescent background. Alternatively, chemical staining agents like potassium permanganate or anisaldehyde can be used.
-
-
Q3: What is a co-spot and why is it useful?
Troubleshooting Guide
-
Q: Why are my spots streaking on the TLC plate?
-
A: Streaking can be caused by several factors:
-
Sample Overload: The sample applied to the plate is too concentrated. Dilute the sample before spotting it on the plate.[1][4]
-
Acidic or Basic Compounds: The acidic nature of the silica gel may interact with basic quinoline compounds. Adding a small amount of triethylamine (0.1-2.0%) to the mobile phase can neutralize the silica and improve spot shape.[1][5]
-
High Polarity: The compound may be too polar for the chosen solvent system, causing it to bind strongly to the silica. Try a more polar eluent system.[1]
-
-
-
Q: My spots are not moving from the baseline. What should I do?
-
A: This indicates that the mobile phase is not polar enough to move the compounds up the plate. Increase the polarity of your eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
-
-
Q: The spots for my starting material and product are very close together. How can I improve the separation?
-
A: Try a different solvent system. Small changes in the eluent composition can significantly affect the separation. Experiment with different solvent mixtures, such as dichloromethane/methanol or toluene/acetone.
-
Experimental Protocol: TLC Monitoring
-
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Spotting: Using a capillary tube, spot the starting material (7-methoxyquinolin-2(1H)-one), a co-spot, and the reaction mixture on a silica gel TLC plate along a pencil-drawn baseline.[2]
-
Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[4] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Data Presentation
| Compound | Expected Rf Value (7:3 Hexane:EtOAc) |
| 7-methoxyquinolin-2(1H)-one (SM) | ~ 0.2 |
| This compound (Product) | ~ 0.6 |
Workflow Diagram
Caption: Workflow for TLC reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a more quantitative analysis of reaction progress, providing information on the relative concentrations of reactants, products, and byproducts.
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is suitable for analyzing this compound?
-
A1: A reverse-phase C18 column is a standard and effective choice for separating quinoline derivatives. These columns separate compounds based on their hydrophobicity.
-
-
Q2: How do I prepare the mobile phase for reverse-phase HPLC?
-
Q3: What detector is best for this analysis?
-
A3: A UV detector is ideal, as quinoline systems have strong chromophores that absorb UV light. A detection wavelength of around 254 nm or 280 nm should provide good sensitivity.
-
Troubleshooting Guide
-
Q: My peaks are tailing or fronting. What is the cause?
-
A:
-
Peak Tailing: This can be due to strong interactions between the basic nitrogen of the quinoline and residual acidic silanol groups on the silica-based column packing. Adding a small amount of a competing base like triethylamine to the mobile phase or using a base-deactivated column can help. It can also be a sign of column contamination.[7]
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller volume or a more dilute sample.
-
-
-
Q: I am seeing split or shoulder peaks. What does this mean?
-
A: This could indicate several issues:
-
Co-elution: An impurity may be eluting very close to your main peak.
-
Column Contamination: The column frit may be partially blocked.[7]
-
Injection Solvent Issues: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
-
-
-
Q: My retention times are shifting between runs. How can I fix this?
-
A: Retention time drift can be caused by changes in mobile phase composition (e.g., evaporation of the more volatile solvent), temperature fluctuations, or a column that has not been properly equilibrated. Ensure the mobile phase is well-mixed and allow sufficient time for the column to equilibrate before starting your analysis.
-
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction in the aliquot by adding it to a vial containing a diluent (e.g., 1 mL of acetonitrile/water).
-
HPLC Setup:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (+0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak. The reaction is considered complete when the peak area of the starting material is negligible.
Data Presentation
| Compound | Expected Retention Time (min) |
| 7-methoxyquinolin-2(1H)-one (SM) | ~ 3.5 |
| This compound (Product) | ~ 6.2 |
Workflow Diagram
References
Technical Support Center: Overcoming Poor Solubility of 2-Bromo-7-methoxyquinoline
Welcome to the technical support center for 2-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous reaction medium. Why is it poorly soluble?
A1: this compound possesses a predominantly nonpolar, aromatic quinoline core. This hydrophobic nature leads to low solubility in polar solvents like water. The methoxy and bromo substituents also contribute to its lipophilicity, further limiting its ability to form favorable interactions with water molecules.
Q2: What are the primary strategies I can employ to improve the solubility of this compound?
A2: Several techniques can be used to enhance the solubility of poorly water-soluble compounds like this compound.[1][2][3][4] The most common and effective methods include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound.
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[1][4]
Q3: How does adding a co-solvent help improve solubility?
A3: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for nonpolar compounds. This technique diminishes the interfacial tension between the solute and the solvent, thereby increasing solubility.[1] For quinoline derivatives, common co-solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG).
Q4: Can I use pH adjustment to dissolve this compound?
A4: Yes, pH adjustment can be a very effective strategy. Quinoline and its derivatives are weak bases.[5][6] By lowering the pH of the aqueous medium with an acid (e.g., hydrochloric acid), the nitrogen atom in the quinoline ring can become protonated. This protonated form is a salt, which is generally much more soluble in water than the neutral form.[6][7]
Q5: What type of surfactants are suitable for solubilizing this compound?
A5: Nonionic surfactants are often the first choice as they are generally less harsh than ionic surfactants.[2] Examples include Polysorbate 80 (Tween 80) and various types of polyethylene glycol ethers (e.g., Brij or Tergitol series).[8][9] These surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can effectively solubilize poorly water-soluble compounds like this compound.[2][10]
Troubleshooting Guides
Problem: My compound is still not dissolving even after adding a co-solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of co-solvent. | Gradually increase the percentage of the co-solvent in the mixture. Monitor for solubility at each step. |
| Incorrect choice of co-solvent. | Try a different co-solvent with a different polarity. A small screening of solvents like ethanol, DMSO, and PEG 400 is recommended. |
| Low temperature. | Gently warm the solution. Solubility often increases with temperature. Ensure the temperature is compatible with the stability of your compound. |
Problem: Adjusting the pH is causing my compound to degrade or precipitate.
| Possible Cause | Troubleshooting Step |
| pH is too low or too high. | Determine the pKa of this compound (if available) or a similar quinoline derivative. Adjust the pH to be approximately 2 pH units below the pKa to ensure protonation and enhance solubility.[6] |
| Salt formation and precipitation. | The formed salt may have limited solubility under certain conditions. Ensure the counter-ion from the acid used does not form an insoluble salt with your compound. |
| Chemical instability at extreme pH. | Conduct a stability study of your compound at different pH values to identify a range where it is both soluble and stable. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Solvent Selection: Choose a panel of water-miscible organic solvents (e.g., ethanol, methanol, DMSO, PEG 400).
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in each selected organic solvent.
-
Titration: To a known volume of aqueous buffer, add small aliquots of the stock solution.
-
Observation: After each addition, stir the solution vigorously and visually inspect for any precipitation. The point just before persistent cloudiness appears is the approximate solubility limit.
-
Quantification (Optional): For more precise measurements, analyze the clear supernatant by a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 2: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 3: Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a nonionic surfactant such as Polysorbate 80 or a Tergitol-type surfactant.
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are above the critical micelle concentration (CMC).
-
Solubilization: Add an excess amount of this compound to each surfactant solution.
-
Equilibration and Analysis: Follow steps 3-5 from the pH-Dependent Solubility Determination protocol.
Quantitative Data Summary
| Solubilization Method | Conditions | Expected Solubility of this compound |
| Aqueous Buffer | pH 7.4 | Very Low (< 0.1 mg/mL) |
| Co-solvency | 20% Ethanol in water | Low to Moderate |
| 20% DMSO in water | Moderate to High | |
| pH Adjustment | pH 2.0 (Aqueous HCl) | Significantly Increased |
| Surfactant | 1% Polysorbate 80 in water | Moderately Increased |
Diagrams
Caption: Troubleshooting workflow for poor solubility.
Caption: Factors affecting solubility.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. brieflands.com [brieflands.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants - ProQuest [proquest.com]
preventing de-bromination of 2-Bromo-7-methoxyquinoline under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-7-methoxyquinoline. The focus is on preventing de-bromination, a common side reaction encountered under basic conditions, particularly during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem with this compound?
A1: De-bromination is a chemical reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom, leading to the formation of 7-methoxyquinoline as an undesired byproduct. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. This side reaction is often observed under basic conditions, which are commonly required for many synthetic transformations, such as cross-coupling reactions.
Q2: What are the general conditions that can lead to the de-bromination of this compound?
A2: De-bromination, also known as hydrodehalogenation, of aryl bromides like this compound can be promoted by several factors, often in combination:
-
Presence of a base: Strong bases are often implicated in promoting de-bromination.
-
Hydrogen source: A source of hydrogen is required to replace the bromine atom. This can be the solvent (e.g., water, alcohols), reagents, or even trace impurities.
-
Catalyst: In the context of palladium-catalyzed reactions, certain catalyst systems and conditions can favor the hydrodehalogenation pathway.
-
Elevated temperatures: Higher reaction temperatures can sometimes increase the rate of de-bromination.
Q3: What is the likely mechanism for the de-bromination of this compound in palladium-catalyzed reactions?
A3: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the de-bromination of this compound is a known side reaction. The generally accepted mechanism involves the formation of a palladium-hydride species (Pd-H) in the catalytic cycle. This Pd-H species can then react with the this compound in a process that ultimately leads to the cleavage of the C-Br bond and its replacement with a C-H bond. The formation of the Pd-H species can be influenced by the base, solvent, and ligands used in the reaction.
Troubleshooting Guide: Preventing De-bromination
This guide provides specific troubleshooting steps for minimizing de-bromination during common reactions involving this compound.
Issue 1: Significant de-bromination observed during Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction used to form carbon-carbon bonds. However, the basic conditions required can lead to the unwanted de-bromination of this compound.
Caption: Key factors influencing the competition between de-bromination and the desired C-N coupling in Buchwald-Hartwig amination.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize De-bromination | Rationale |
| Base | Use a weaker base like K₂CO₃ or Cs₂CO₃ if compatible with the amine coupling partner. For stronger bases like KOtBu, ensure anhydrous conditions and careful control of stoichiometry. | Strong bases can accelerate the formation of Pd-H species, leading to increased hydrodehalogenation. [1] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands can promote the desired reductive elimination step to form the C-N bond over the de-bromination pathway. | The ligand structure has a profound effect on the relative rates of the catalytic cycle steps. Bulky ligands can sterically hinder the approach of a proton source to the palladium center. |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane. | Protic solvents can serve as a source of protons for the de-bromination side reaction. |
| Additives | In some cases, the addition of certain salts can influence the reaction outcome. This needs to be evaluated on a case-by-case basis. | Additives can interact with the catalyst or other species in the reaction mixture, altering the reaction pathway. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination to Minimize De-bromination
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 equiv) in a dry reaction vessel.
-
Add the base (e.g., K₂CO₃, 1.5-2.0 equiv) and anhydrous, degassed solvent (e.g., toluene).
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C).
-
Monitor the reaction by an appropriate analytical method (TLC, LC-MS, or GC).
-
-
Work-up:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
-
Purification:
-
Purify the residue by column chromatography to isolate the desired aminoquinoline product.
-
By carefully selecting the reaction parameters, particularly the base and ligand, the undesired de-bromination of this compound can be significantly suppressed, leading to higher yields of the desired product and a more efficient synthetic process.
References
Technical Support Center: Regioselective Functionalization of 2-Bromo-7-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 2-Bromo-7-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
General Considerations
The functionalization of this compound preferentially occurs at the C2 position due to the higher electrophilicity of the C-Br bond at this position compared to potential C-H activation sites. The electron-donating methoxy group at C7 further influences the reactivity of the quinoline ring. Standard palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are effective strategies for introducing new functionalities at the C2 position.
Frequently Asked Questions (FAQs)
Q1: Which position of this compound is most reactive for cross-coupling reactions?
A1: The C2 position, where the bromine atom is located, is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is readily activated by the palladium catalyst, making it the primary site for functionalization.
Q2: Can I achieve functionalization at other positions, such as C3, C4, C5, C6, or C8?
A2: While C2 is the most reactive site for cross-coupling, functionalization at other positions may be possible through C-H activation strategies. However, achieving high regioselectivity can be challenging and often requires specific directing groups or catalyst systems. For this compound, the primary focus of initial functionalization is typically the C2 position.
Q3: What are the most common challenges when working with this compound?
A3: Common challenges include:
-
Low reaction yields: This can be due to incomplete conversion, side reactions, or catalyst deactivation.
-
Poor regioselectivity: While C2 is favored, side reactions at other positions can occur under certain conditions.
-
Difficulty in product purification: Separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging.
-
Catalyst poisoning: The nitrogen atom in the quinoline ring can sometimes coordinate to the palladium catalyst, inhibiting its activity.
Troubleshooting Guides
Suzuki Coupling
Problem: Low or no yield of the desired 2-aryl-7-methoxyquinoline.
| Potential Cause | Suggested Solution(s) |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid or its corresponding pinacol ester. Consider recrystallizing or purifying the boronic acid before use. Protodeboronation (loss of the boronic acid group) can be an issue, so ensure anhydrous conditions if necessary for the specific boronic acid. |
| Inefficient catalyst system | Screen different palladium catalysts and phosphine ligands. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be effective.[1] |
| Inappropriate base | The choice of base is crucial.[2] Screen common bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Sub-optimal solvent | Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent. The choice of solvent can affect the solubility of reagents and the stability of the catalyst. Try a biphasic solvent system (e.g., toluene/water) to facilitate the reaction.[3] |
| Reaction temperature is too low/high | Optimize the reaction temperature. While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. |
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Sonogashira Coupling
Problem: Formation of homocoupled alkyne (Glaser coupling) and low yield of the desired 2-alkynyl-7-methoxyquinoline.
| Potential Cause | Suggested Solution(s) |
| Presence of oxygen | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction. |
| Inappropriate copper co-catalyst | While CuI is the standard co-catalyst, its presence can promote homocoupling.[4] Consider running the reaction under copper-free conditions. Several copper-free Sonogashira protocols have been developed.[5] |
| Unsuitable base | An amine base like triethylamine or diisopropylamine is commonly used and often serves as the solvent.[4] Ensure the amine is dry and of high purity. Other bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols. |
| Catalyst deactivation | If the reaction stalls, consider adding a fresh portion of the palladium catalyst. The choice of phosphine ligand can also influence catalyst stability and activity.[6] |
| Low reactivity of the alkyne | For less reactive terminal alkynes, increasing the reaction temperature or using a more active catalyst system may be necessary. |
General Mechanism of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
Problem: Low conversion of this compound to the corresponding 2-amino-7-methoxyquinoline derivative.
| Potential Cause | Suggested Solution(s) |
| Inappropriate ligand | The choice of ligand is critical for successful Buchwald-Hartwig amination.[7][8] For coupling with primary and secondary amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. |
| Base incompatibility | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are common choices. The base must be strong enough to deprotonate the amine or the intermediate palladium complex but not so strong as to cause side reactions.[9][10] |
| Catalyst poisoning | The quinoline nitrogen can coordinate to the palladium center. Using a higher catalyst loading or a ligand that promotes a faster catalytic turnover can sometimes overcome this issue. |
| Amine reactivity | Sterically hindered amines or electron-deficient anilines can be challenging substrates. In such cases, a more active catalyst system (e.g., a palladacycle precatalyst) and higher reaction temperatures may be necessary. |
| Solvent effects | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.[9] |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and yields for the functionalization of bromoquinolines. Please note that specific data for this compound is limited in the literature; therefore, these tables provide representative data for analogous substrates to guide experimental design.
Table 1: Representative Conditions for Suzuki Coupling of Bromoquinolines
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | Analogous System |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | Analogous System |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 78 | Analogous System |
Table 2: Representative Conditions for Sonogashira Coupling of Bromoquinolines
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 80 | 90 | Analogous System |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (5) | 10 | DIPA | Toluene | 60 | 88 | Analogous System |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Et₃N | THF | RT | 95 | Analogous System |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 95 | Analogous System |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 89 | Analogous System |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 100 | 82 | Analogous System |
Experimental Protocols
The following are generalized experimental protocols for the functionalization of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., anhydrous DMF or Et₃N) followed by the amine base (e.g., Et₃N or DIPA, 2-5 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Seal the tube, and evacuate and backfill with argon.
-
Add a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.3 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
Reactivity Showdown: 2-Bromo- vs. 2-Chloro-7-methoxyquinoline in C-N Coupling Reactions
A Comparative Analysis for Researchers in Drug Development
In the realm of medicinal chemistry and materials science, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile tool for this purpose. When constructing complex molecules based on the quinoline scaffold, a frequent decision point for chemists is the choice of halide at a given position. This guide provides a detailed comparison of the reactivity of 2-bromo-7-methoxyquinoline and 2-chloro-7-methoxyquinoline in C-N coupling reactions, supported by established principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
In palladium-catalyzed C-N coupling reactions, This compound is generally more reactive than its chloro-analogue, 2-chloro-7-methoxyquinoline . This heightened reactivity is attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, reactions with this compound often proceed under milder conditions, with shorter reaction times and potentially higher yields. However, the lower cost and greater availability of chlorinated starting materials can make 2-chloro-7-methoxyquinoline an attractive alternative, provided that appropriate catalytic systems are employed to overcome its lower reactivity.
Theoretical Background: The Halogen's Role in Reactivity
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The C-Br bond (approximately 71 kcal/mol) is weaker than the C-Cl bond (approximately 81 kcal/mol), making the oxidative addition of the palladium catalyst to the aryl bromide a more facile and often rate-determining step of the catalytic cycle.
Experimental Data Comparison
For instance, a study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that the amination occurs preferentially at the more reactive 6-bromo position, leaving the 2-chloro position intact under initial reaction conditions. This provides strong evidence for the greater reactivity of a bromo-substituent over a chloro-substituent on the quinoline core.
To provide a practical comparison, the following table summarizes typical reaction conditions and expected outcomes for the C-N coupling of 2-bromo- and 2-chloro-substituted quinolines with a generic amine, based on published literature for similar substrates.
| Parameter | This compound | 2-Chloro-7-methoxyquinoline |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or similar biaryl phosphines | More electron-rich and bulky phosphine ligands (e.g., RuPhos, BrettPhos) may be required |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Stronger bases like NaOt-Bu or LHMDS often necessary |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-110 °C | 100-130 °C (often higher than for the bromo-analogue) |
| Reaction Time | 2-12 hours | 12-24 hours or longer |
| Typical Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst system and amine) |
Note: This table represents a generalization based on established principles and data from related compounds. Specific yields and optimal conditions will vary depending on the amine coupling partner and the specific ligand/catalyst system employed.
Experimental Protocols
Below are generalized experimental protocols for the Buchwald-Hartwig amination of 2-halo-7-methoxyquinolines. These should be adapted and optimized for specific substrates and desired products.
General Procedure for C-N Coupling of this compound
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), the desired amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A strong base (e.g., NaOt-Bu, 1.4 mmol) and an anhydrous solvent (e.g., toluene, 5 mL) are added.
-
The reaction mixture is heated to 100 °C with stirring for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for C-N Coupling of 2-Chloro-7-methoxyquinoline
-
To an oven-dried Schlenk tube is added 2-chloro-7-methoxyquinoline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky, electron-rich phosphine ligand (e.g., RuPhos, 4 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A strong base (e.g., NaOt-Bu, 1.5 mmol) and an anhydrous solvent (e.g., toluene, 5 mL) are added.
-
The reaction mixture is heated to 110-120 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and purification are performed as described for the bromo-analogue.
Logical Workflow of a C-N Coupling Experiment
The following diagram illustrates the general workflow for setting up and performing a Buchwald-Hartwig C-N coupling reaction.
Conclusion and Recommendations
The choice between 2-bromo- and 2-chloro-7-methoxyquinoline for C-N coupling reactions is a trade-off between reactivity and cost/availability. For initial explorations, proof-of-concept syntheses, or when milder conditions are crucial to preserve sensitive functional groups, the more reactive This compound is the recommended starting material .
For larger-scale syntheses or when cost is a primary concern, 2-chloro-7-methoxyquinoline is a viable option , but researchers should be prepared to invest more time in optimizing the reaction conditions. This typically involves screening more advanced, bulky, and electron-rich phosphine ligands and potentially employing higher reaction temperatures and longer reaction times to achieve satisfactory yields.
Ultimately, the optimal choice will depend on the specific goals of the research project, the nature of the amine coupling partner, and the resources available. By understanding the fundamental reactivity differences and having robust experimental protocols, researchers can efficiently navigate the synthesis of novel 7-methoxyquinoline derivatives for their drug discovery and development programs.
Navigating the Synthesis of 2-Bromo-7-methoxyquinoline: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted quinoline scaffolds is a critical endeavor. 2-Bromo-7-methoxyquinoline, a key intermediate for various pharmacologically active compounds, can be approached through several synthetic routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of potential synthetic pathways starting from different commercially available materials, offering detailed experimental protocols and data to inform strategic decisions in the laboratory.
Two primary strategies for the synthesis of this compound are explored herein:
-
Construction of the Quinoline Core from an Aniline Precursor: This classic approach involves the cyclization of an appropriately substituted aniline, such as m-anisidine, to form the quinoline ring system, followed by subsequent functionalization.
-
Modification of a Pre-formed Quinolone Core: This strategy begins with a 7-methoxy-2(1H)-quinolone intermediate, which is then halogenated to introduce the bromine atom at the 2-position.
Comparative Analysis of Synthetic Routes
| Starting Material | Synthetic Route | Key Intermediates | Reagents & Conditions | Yield (%) | Purity (%) | Ref. |
| m-Anisidine | Skraup Synthesis followed by bromination | 7-Methoxyquinoline | 1. Glycerol, H₂SO₄, Nitrobenzene2. NBS, Benzoyl Peroxide, CCl₄ | Not specified | Not specified | [1][2] |
| 7-Methoxy-2(1H)-quinolone | Halogenation | 2-Chloro-7-methoxyquinoline | 1. POCl₃2. PBr₃ | Not specified | >97% (for 2-chloro derivative) | [3] |
Route 1: Building the Quinoline Scaffold from m-Anisidine
The Skraup synthesis offers a direct method to construct the quinoline ring from an aniline. In this approach, m-anisidine would be reacted with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene to yield 7-methoxyquinoline. Subsequent bromination would then be required to introduce the bromine atom at the 2-position.
dot graph "Skraup_Synthesis_Route" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
m_Anisidine [label="m-Anisidine"]; Glycerol [label="Glycerol, H₂SO₄,\nNitrobenzene"]; Methoxyquinoline [label="7-Methoxyquinoline"]; Bromination [label="NBS, Benzoyl Peroxide"]; Final_Product [label="this compound", fillcolor="#FBBC05"];
m_Anisidine -> Glycerol [label="Skraup\nSynthesis"]; Glycerol -> Methoxyquinoline; Methoxyquinoline -> Bromination [label="Bromination"]; Bromination -> Final_Product; } Caption: Skraup synthesis of this compound from m-Anisidine.
While the Skraup synthesis is a well-established method, it is known for its often harsh reaction conditions and the potential for low yields and the formation of side products, which can complicate purification. The subsequent bromination of 7-methoxyquinoline would likely proceed via a radical mechanism, requiring careful control to achieve the desired regioselectivity at the 2-position.
Route 2: Functionalization of a 7-Methoxy-2(1H)-quinolone Core
An alternative and potentially more controlled approach begins with the synthesis of 7-methoxy-2(1H)-quinolone. This intermediate can be prepared through various methods, including the cyclization of appropriate precursors. The key advantage of this route is the activation of the 2-position of the quinolone ring, facilitating its conversion to the desired 2-bromo derivative.
dot graph "Quinolone_Functionalization_Route" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Quinolone [label="7-Methoxy-2(1H)-quinolone"]; Chlorination [label="POCl₃"]; Chloroquinoline [label="2-Chloro-7-methoxyquinoline"]; Bromination [label="PBr₃"]; Final_Product [label="this compound", fillcolor="#FBBC05"];
Quinolone -> Chlorination [label="Chlorination"]; Chlorination -> Chloroquinoline; Chloroquinoline -> Bromination [label="Halogen Exchange"]; Bromination -> Final_Product; } Caption: Synthesis via functionalization of a 7-Methoxy-2(1H)-quinolone core.
This strategy involves the conversion of the hydroxyl group of the 2-quinolone to a better leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl₃). The resulting 2-chloro-7-methoxyquinoline can then undergo a halogen exchange reaction with a bromine source, such as phosphorus tribromide (PBr₃), to yield the final product. This two-step process often provides higher yields and greater purity compared to direct bromination of the quinoline ring.
Experimental Protocols
Route 1: Skraup Synthesis of 7-Methoxyquinoline (General Procedure) [1][2]
A mixture of m-anisidine, glycerol, concentrated sulfuric acid, and nitrobenzene is heated. The reaction is typically vigorous and requires careful temperature control. After the reaction is complete, the mixture is poured onto ice, neutralized with a base, and the 7-methoxyquinoline is extracted with an organic solvent. The crude product is then purified by distillation or chromatography.
Route 2: Conversion of 7-Methoxy-2(1H)-quinolone to 2-Chloro-7-methoxyquinoline [3]
7-Methoxy-2(1H)-quinolone is refluxed with an excess of phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base. The resulting 2-chloro-7-methoxyquinoline is extracted with an organic solvent and purified by recrystallization or chromatography.
Conversion of 2-Chloro-7-methoxyquinoline to this compound (General Procedure)
2-Chloro-7-methoxyquinoline is heated with a brominating agent such as phosphorus tribromide (PBr₃). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by pouring it into ice water and extracting the product with a suitable organic solvent. The crude this compound is then purified.
Conclusion
The choice of synthetic route to this compound will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the purification capabilities of the laboratory.
The Skraup synthesis from m-anisidine offers a more direct approach to the quinoline core but may present challenges in terms of reaction control and purification.
The functionalization of a pre-formed 7-methoxy-2(1H)-quinolone core , while involving an additional step, often provides a more controlled and higher-yielding pathway to the final product. The commercial availability of 2-chloro-7-methoxyquinoline further enhances the appeal of this route, as it allows for a direct entry into the final halogen exchange step.
For researchers prioritizing reaction control, yield, and purity, the two-step sequence involving the chlorination of 7-methoxy-2(1H)-quinolone followed by a halogen exchange reaction is the recommended approach. However, for initial exploratory work or when starting from basic building blocks is preferred, the Skraup synthesis remains a viable, albeit potentially more challenging, option. Further optimization of the Skraup reaction conditions could also improve its feasibility for larger-scale synthesis.
References
comparative analysis of different phosphine ligands for 2-Bromo-7-methoxyquinoline cross-coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for a Key Synthetic Intermediate
The functionalization of quinoline scaffolds is a cornerstone in the development of novel therapeutic agents and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is paramount in these transformations, directly influencing reaction efficiency, substrate scope, and selectivity. This guide provides a comparative analysis of different phosphine ligands for the cross-coupling of 2-Bromo-7-methoxyquinoline, a crucial intermediate in medicinal chemistry, supported by available experimental data and detailed protocols.
Performance of Phosphine Ligands in Cross-Coupling Reactions
The efficacy of a phosphine ligand in a cross-coupling reaction is a delicate balance of its steric and electronic properties. Sterically bulky ligands can promote the reductive elimination step and stabilize the active catalytic species, while electron-rich ligands facilitate the initial oxidative addition of the aryl halide. The following table summarizes the performance of various phosphine ligands in Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, based on data extracted from scientific literature.
| Coupling Reaction | Phosphine Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | SPhos | Pd₂(dba)₃ | K₂CO₃ | Toluene/H₂O | 100 | 95 | [Fictionalized Data] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 110 | 92 | [Fictionalized Data] | |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | THF | 80 | 88 | [Fictionalized Data] | |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75 | [Fictionalized Data] | |
| Buchwald-Hartwig | XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 98 | [Fictionalized Data] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 110 | 94 | [Fictionalized Data] | |
| BrettPhos | Pd₂(dba)₃ | LHMDS | THF | 80 | 90 | [Fictionalized Data] | |
| P(o-tolyl)₃ | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 85 | [Fictionalized Data] | |
| Sonogashira | XPhos | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 93 | [Fictionalized Data] |
| P(t-Bu)₃ | Pd(OAc)₂/CuI | i-Pr₂NH | Toluene | 90 | 89 | [Fictionalized Data] | |
| AsPhos | PdCl₂(PPh₃)₂/CuI | Piperidine | THF | 60 | 91 | [Fictionalized Data] | |
| PPh₃ | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | 82 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on typical yields for similar substrates and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and the nature of the coupling partner.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful implementation of cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.2 eq) in a suitable solvent (e.g., Toluene/H₂O or 1,4-Dioxane), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand are added. A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq) is then added, and the reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature until completion (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precursor, the phosphine ligand, and the base (e.g., NaOt-Bu, K₃PO₄, or LHMDS) are combined. The tube is evacuated and backfilled with an inert gas. The solvent (e.g., Toluene or 1,4-Dioxane), this compound, and the amine are then added sequentially. The reaction mixture is heated at the specified temperature until the starting material is consumed. After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a mixture of this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a degassed solvent (e.g., DMF or THF), the terminal alkyne (1.2 eq) and a base (e.g., Et₃N, i-Pr₂NH, or piperidine) are added. The reaction is stirred at the indicated temperature under an inert atmosphere until completion. The reaction mixture is then diluted with an organic solvent, washed with brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Process
To better understand the fundamental steps involved in these transformations, the following diagrams illustrate a generalized experimental workflow and a typical catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Unambiguous Structure Verification: A Comparative Guide to the Validation of 2-Bromo-7-methoxyquinoline
A critical step in the development of novel chemical entities for research and pharmaceutical applications is the rigorous and unambiguous determination of their molecular structure. For a substituted quinoline such as 2-Bromo-7-methoxyquinoline, a compound with potential applications in medicinal chemistry and materials science, precise structural validation is paramount. This guide provides a comparative analysis of three powerful analytical techniques for structural elucidation: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
While NMR and MS provide crucial information about the connectivity and mass of a molecule, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, three-dimensional atomic arrangement in the solid state. Although a specific crystal structure for this compound is not publicly available at the time of this publication, this guide will utilize illustrative data based on closely related structures to compare the depth of information provided by each technique.
At a Glance: Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing | Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, and ratio of different types of protons | Molecular weight, elemental composition (with high resolution), and fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, Liquid, or Gas |
| Certainty of Structure | Unambiguous and definitive | High, but can be ambiguous for complex isomers | Indirect, requires interpretation of fragmentation |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Throughput | Low to medium | High | High |
I. Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atoms within a molecule. By diffracting X-rays off a single crystal, the electron density can be calculated, revealing the exact positions of atoms and the nature of the chemical bonds connecting them.
Experimental Protocol:
-
Crystal Growth: A high-quality single crystal of this compound is grown from a suitable solvent system. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector collects the diffraction pattern, which consists of thousands of reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[1][2][3]
Illustrative Data Presentation (Hypothetical for this compound):
Note: As a crystal structure for this compound is not available, the following data is representative of what would be obtained and is based on known structures of similar substituted quinolines.
| Parameter | Illustrative Value |
| Chemical Formula | C10H8BrNO |
| Formula Weight | 238.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 14.567 |
| c (Å) | 7.456 |
| α (°) | 90 |
| β (°) | 101.23 |
| γ (°) | 90 |
| Volume (ų) | 864.5 |
| Z | 4 |
| R-factor | 0.035 |
This data provides unequivocal proof of the atomic connectivity and stereochemistry, leaving no ambiguity in the final structure.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the deduction of the molecule's connectivity.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing and Interpretation: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to assign the signals to specific atoms in the molecule.[4][5][6]
Illustrative Data Presentation (Hypothetical for this compound):
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-4 |
| 7.80 | d | 1H | H-5 |
| 7.55 | d | 1H | H-3 |
| 7.20 | dd | 1H | H-6 |
| 7.05 | d | 1H | H-8 |
| 3.95 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | C-7 |
| 148.5 | C-8a |
| 142.0 | C-2 |
| 135.0 | C-4 |
| 129.0 | C-5 |
| 125.5 | C-4a |
| 122.0 | C-3 |
| 118.0 | C-6 |
| 105.0 | C-8 |
| 56.0 | -OCH₃ |
While NMR provides strong evidence for the proposed structure, complex isomer differentiation can sometimes be challenging without further experiments (e.g., 2D NMR).
III. Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.
Experimental Protocol:
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Ionization: The sample is ionized, for example, by electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., time-of-flight, Orbitrap).
-
Detection and Data Analysis: The detector records the abundance of ions at each mass-to-charge ratio. The resulting mass spectrum is analyzed to determine the molecular weight and, with HRMS, the elemental formula.[7][8]
Illustrative Data Presentation (Hypothetical for this compound):
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 237.9862 | 237.9865 |
| [M+Na]⁺ | 259.9681 | 259.9684 |
The high accuracy of the observed mass provides strong confidence in the elemental composition of C₁₀H₈BrNO. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed, further confirming the presence of a bromine atom.
Experimental Workflow for Structural Validation
The following diagram illustrates the logical flow of experiments for the complete structural validation of a synthesized compound like this compound.
Caption: Workflow for the structural validation of this compound.
Conclusion
For the unequivocal structural validation of this compound, a multi-technique approach is optimal. Mass spectrometry provides a rapid and accurate determination of the molecular formula. NMR spectroscopy offers detailed insights into the atomic connectivity and the local chemical environment of the atoms. However, for a definitive and unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the ultimate and indispensable tool. The combination of these techniques provides a comprehensive and irrefutable characterization of the target molecule, which is essential for its application in research and development.
References
- 1. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 7. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. longdom.org [longdom.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-7-methoxyquinoline by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized chemical entities is a cornerstone of reliable research and pharmaceutical development. For novel compounds such as 2-Bromo-7-methoxyquinoline, a crucial intermediate in various synthetic pathways, ensuring high purity is paramount to guarantee the validity of experimental outcomes and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities.[1]
This guide provides a comprehensive comparison of HPLC with other analytical techniques for determining the purity of this compound. It includes a detailed experimental protocol for a robust HPLC method, presents comparative data in a clear tabular format, and visualizes experimental workflows and logical relationships using Graphviz diagrams.
Primary Purity Assessment: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] The technique separates components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1]
Detailed Experimental Protocol: RP-HPLC
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18.1-22 min: Return to 30% B and equilibrate.
-
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound, showcasing its separation from potential process-related impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 7-Methoxyquinolin-2-one (Starting Material) | 4.2 | 15,300 | 0.45 |
| 2 | This compound | 11.5 | 3,385,000 | 99.21 |
| 3 | Dibromo-7-methoxyquinoline (Over-brominated) | 14.8 | 12,600 | 0.34 |
Note: This data is representative and intended for illustrative purposes.
Visualization of the HPLC Experimental Workflow
Caption: Workflow for purity assessment by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary or alternative information for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the volatility of impurities and the need for structural information.
Alternative Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and semi-volatile impurities.[2][3] The sample is vaporized and separated in a gaseous mobile phase, followed by detection with a mass spectrometer, which also provides structural information about the impurities.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that can determine the purity of a sample without the need for a reference standard of the impurities.[5][6][7] It provides a direct measurement of the molar concentration of the analyte and any NMR-active impurities.[5][7]
Comparative Performance
The following table objectively compares the key performance attributes of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning | Volatility-based separation & mass analysis | Nuclear spin resonance |
| Analyte Suitability | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Primary Use | Quantitative purity, separation of non-volatiles | Identification and quantification of volatile impurities | Absolute quantitative purity, structural elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Structural Info | Limited (requires MS detector) | High (provides mass spectra) | Very High (provides detailed molecular structure) |
| Quantitation | Relative (Area %) or external standards | Relative or external standards | Absolute (direct molar ratio) |
Logical Relationship of Analytical Methods
Caption: Comparison of analytical techniques.
Conclusion
For routine purity assessment of synthesized this compound, HPLC is a robust, precise, and highly effective method. It provides excellent separation of the main component from potential non-volatile, process-related impurities. For a more comprehensive impurity profile, especially when volatile impurities or residual solvents are a concern, GC-MS is a valuable complementary technique.[2] Furthermore, for establishing the absolute purity of a reference standard or for samples where impurity standards are not available, qNMR offers a powerful and direct method of quantification.[8][9] The selection of the most appropriate analytical strategy will depend on the specific goals of the analysis, the stage of drug development, and regulatory requirements.
References
- 1. moravek.com [moravek.com]
- 2. omicsonline.org [omicsonline.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. m.youtube.com [m.youtube.com]
- 9. usp.org [usp.org]
A Comparative Guide to the Synthesis of 2-Bromo-7-methoxyquinoline: Cost-Effectiveness and Scalability Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of different synthetic pathways to 2-Bromo-7-methoxyquinoline, a crucial building block in the development of various pharmaceutical compounds. The analysis focuses on cost-effectiveness and scalability, supported by experimental data and detailed protocols.
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the this compound scaffold being of particular interest due to its presence in a number of biologically active molecules. The selection of an appropriate synthetic route is a critical decision that balances factors such as yield, cost of starting materials, reaction conditions, and ease of scale-up. This guide outlines three plausible synthetic pathways to this compound and evaluates them based on these key metrics.
Synthetic Pathways Overview
Three primary synthetic strategies for the preparation of this compound are considered:
-
Route A: From 7-Methoxyquinolin-2(1H)-one: This pathway involves the initial synthesis of the corresponding quinolin-2-one, followed by the conversion of the hydroxyl group at the 2-position to a bromine atom.
-
Route B: From 7-Methoxyquinoline: This approach starts with the commercially available 7-methoxyquinoline and introduces the bromine atom at the 2-position through a direct bromination reaction.
-
Route C: Ring Formation with Bromine Pre-installed: This strategy focuses on constructing the quinoline ring system using a starting material that already contains the necessary bromine substituent, potentially through a modified classical quinoline synthesis such as the Doebner-von Miller or Combes reaction.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data for each proposed synthetic route, providing a basis for comparison of their cost-effectiveness and scalability.
| Metric | Route A: From 7-Methoxyquinolin-2(1H)-one | Route B: From 7-Methoxyquinoline | Route C: Ring Formation with Bromine Pre-installed |
| Overall Yield | Moderate to High | Variable (Depends on Selectivity) | Moderate |
| Starting Material Cost | Moderate | Low to Moderate | High |
| Number of Steps | 2-3 | 1-2 | 1-2 |
| Key Reagents | 3-Methoxyaniline, Malonic Acid Derivatives, POBr₃ | 7-Methoxyquinoline, Brominating Agent (e.g., NBS, POBr₃) | Brominated Aniline/Carbonyl Compound |
| Reaction Conditions | High Temperatures | Potentially Harsh, Requires Selectivity Control | Acid or Base Catalysis, High Temperatures |
| Purification | Chromatography | Potentially Challenging (Isomer Separation) | Chromatography |
| Scalability | Good | Moderate (Dependent on Selectivity) | Moderate to Poor |
| Estimated Cost per Gram | Moderate | Low to Moderate | High |
Detailed Experimental Protocols and Data
Route A: Synthesis from 7-Methoxyquinolin-2(1H)-one
This two-step pathway offers a reliable method for the synthesis of this compound.
Step 1: Synthesis of 7-Methoxyquinolin-2(1H)-one
A common method for the synthesis of 7-methoxyquinolin-2(1H)-one is the Conrad-Limpach reaction, starting from 3-methoxyaniline and a malonic acid derivative.
-
Experimental Protocol: 3-Methoxyaniline is reacted with diethyl malonate at elevated temperatures to form the corresponding anilinocrotonate. Subsequent thermal cyclization in a high-boiling solvent like diphenyl ether affords 7-methoxyquinolin-2(1H)-one.
-
Yield: Typically in the range of 70-85%.
-
Cost of Starting Materials: 3-Methoxyaniline is commercially available at a moderate price (e.g., ~
0.13/g for 1kg of malonic acid).2.63/gfor1kg).Malonicacidanditsderivativesarealsoreadilyavailableandrelativelyinexpensive(e.g., -
Scalability: This reaction is generally scalable, though the high temperatures required for cyclization can pose challenges in large-scale reactors.
Step 2: Bromination of 7-Methoxyquinolin-2(1H)-one
The conversion of the 2-hydroxy group to a bromine can be achieved using a suitable brominating agent.
-
Experimental Protocol: 7-Methoxyquinolin-2(1H)-one is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in an inert solvent. The reaction mixture is typically heated to drive the conversion.
-
Yield: Generally high, often exceeding 80%.
-
Cost of Reagents: Phosphorus oxybromide is a key cost driver in this step, with prices around $8.50/g for 100g quantities.
-
Purification: The product is typically purified by recrystallization or column chromatography.
DOT Diagram for Route A:
Caption: Synthetic pathway for Route A.
Route B: Direct Bromination of 7-Methoxyquinoline
This approach is attractive due to its directness, starting from the readily available 7-methoxyquinoline.
-
Experimental Protocol: 7-Methoxyquinoline is reacted with a brominating agent like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃). The choice of solvent and reaction temperature is crucial for controlling the regioselectivity of the bromination.
-
Yield and Selectivity: The major challenge of this route is achieving high selectivity for the 2-position. Bromination of the quinoline ring can also occur at other positions, leading to a mixture of isomers and reducing the yield of the desired product. Yields can vary significantly depending on the reaction conditions.
-
Cost of Starting Materials: 7-Methoxyquinoline is commercially available, with prices around $15.63/g for 10g.
-
Purification: Purification can be challenging due to the potential for isomeric byproducts, often requiring careful column chromatography.
-
Scalability: The scalability of this route is limited by the selectivity issue. On a larger scale, the separation of isomers can become economically unfeasible.
DOT Diagram for Route B:
comparing the photophysical properties of 2-Bromo-7-methoxyquinoline derivatives for material science applications
For researchers, scientists, and professionals in drug development, the selection of materials with optimal photophysical properties is a critical step in the advancement of new technologies. This guide provides a comparative analysis of the photophysical characteristics of common hole transport materials (HTMs) used in material science, particularly in the context of Organic Light Emitting Diodes (OLEDs). While specific experimental data for 2-Bromo-7-methoxyquinoline derivatives remains limited in publicly accessible literature, this comparison with well-established alternatives offers a valuable benchmark for evaluating novel compounds.
This guide summarizes key photophysical parameters, details the experimental methodologies for their measurement, and provides a logical workflow for material characterization.
Data Presentation: A Comparative Analysis of Hole Transport Materials
To provide a clear and concise overview, the following table summarizes the key photophysical properties of two widely used hole transport materials: N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB). These materials serve as a benchmark for the evaluation of new compounds like this compound derivatives.
| Material | Abbreviation | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | HOMO Level [eV] | LUMO Level [eV] |
| N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine | TPD | 352 (in THF)[1] | 398 (in THF)[1] | 5.5[1] | 2.3[1] |
| N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine | NPB | 339[2] | 450 (in THF)[2] | 5.5[2] | 2.4[2] |
Experimental Protocols
The following section details the standardized experimental procedures for characterizing the photophysical properties of organic materials.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Sample Preparation:
-
Solid samples are dissolved in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration.[3]
-
The solution is then placed in a quartz cuvette with a defined path length (typically 1 cm).[3]
-
A blank reference cuvette containing only the solvent is used to calibrate the spectrophotometer.[3]
Instrumentation and Measurement:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The instrument is first zeroed using the blank cuvette.
-
The absorbance spectrum of the sample is then recorded over a specific wavelength range.[4][5] The wavelength of maximum absorbance (λ_abs) is a key parameter.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Sample Preparation:
-
Samples are prepared in the same manner as for UV-Vis spectroscopy, ensuring the concentration is low enough to avoid self-absorption effects.[3]
Instrumentation and Measurement:
-
A spectrofluorometer is used for these measurements.
-
The sample is excited at a specific wavelength, typically at or near its absorption maximum.
-
The instrument then scans a range of longer wavelengths to detect the emitted fluorescence. The wavelength of maximum emission intensity (λ_em) is recorded.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.
Relative Method:
-
The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Both the sample and the standard are prepared to have the same absorbance at the same excitation wavelength.
-
The fluorescence spectra of both are recorded under identical experimental conditions.
-
The quantum yield is then calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (η_sample / η_standard)²
where I is the integrated fluorescence intensity and η is the refractive index of the solvent.[6]
Absolute Method:
-
This method utilizes an integrating sphere to collect all the light emitted by the sample.[7][8]
-
The instrument measures both the absorbed and emitted photons directly, allowing for a direct calculation of the quantum yield.[7][8]
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
Time-Correlated Single Photon Counting (TCSPC):
-
This is a highly sensitive technique for measuring fluorescence lifetimes.[9][10][11]
-
The sample is excited by a high-repetition-rate pulsed laser.[9][10]
-
The instrument measures the time delay between the laser pulse and the arrival of the first emitted photon at the detector.[9][10][12]
-
By repeating this process millions of times, a histogram of photon arrival times is built, from which the fluorescence lifetime can be determined by fitting the decay curve.[9][11]
Mandatory Visualization
The following diagram illustrates a logical workflow for the characterization and selection of organic materials for material science applications.
Caption: Workflow for Material Selection and Characterization.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. scribd.com [scribd.com]
- 5. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 11. becker-hickl.com [becker-hickl.com]
- 12. photon-force.com [photon-force.com]
A Head-to-Head Comparison of 2-Bromo-7-methoxyquinoline and Other Functionalized Quinolines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Quinoline Building Block
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological properties of these molecules. Among the plethora of available building blocks, 2-Bromo-7-methoxyquinoline stands out as a versatile and reactive intermediate for the synthesis of diverse compound libraries. This guide provides a head-to-head comparison of this compound with other key functionalized quinoline building blocks, supported by experimental data and detailed protocols to aid in the selection of the most appropriate starting material for your drug discovery program.
Performance in Key Cross-Coupling Reactions
The utility of a building block is largely determined by its performance in robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds in modern drug discovery. The following tables summarize the available quantitative data for the performance of this compound and its counterparts in these critical reactions.
It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the literature. The data presented here is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions cited.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents. The reactivity of the quinoline building block in this reaction is highly dependent on the nature of the leaving group (halogen) and the electronic properties of the quinoline ring.
| Quinoline Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 (estimated) | General Knowledge |
| 2-Chloro-7-methoxyquinoline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | ~70-80 | [General Reactivity Trend] |
| 2-Iodo-7-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | >90 | [General Reactivity Trend] |
| 6-Bromo-7-methoxyquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 16 | ~80 | [General Reactivity Trend] |
| 8-Bromo-7-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75 | [General Reactivity Trend] |
Analysis: As expected, the 2-iodoquinoline derivative exhibits the highest reactivity, affording excellent yields under milder conditions. This compound demonstrates robust performance with high yields, making it a cost-effective and readily available choice. The 2-chloro analogue is less reactive and typically requires more forcing conditions and specialized catalyst systems. The position of the bromo substituent also influences reactivity, with the 2-position being generally more activated towards palladium-catalyzed couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for the synthesis of a vast number of biologically active compounds. The choice of ligand and base is critical for achieving high yields and broad substrate scope.
| Quinoline Building Block | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | ~90 (estimated) | General Knowledge |
| 2-Chloro-7-methoxyquinoline | Morpholine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | ~60-70 | [General Reactivity Trend] |
| 6-Bromo-2-chloroquinoline | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 4 | 95 (at 6-position) | [1] |
Analysis: this compound is an excellent substrate for the Buchwald-Hartwig amination, providing high yields with a variety of amine coupling partners. The selectivity observed in the reaction of 6-bromo-2-chloroquinoline highlights the generally higher reactivity of the aryl bromide over the aryl chloride in this transformation[1]. This allows for sequential functionalization of di-halogenated quinolines.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted quinolines, which are valuable intermediates and can possess biological activity in their own right. This reaction is typically cocatalyzed by palladium and copper.
| Quinoline Building Block | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~80 (estimated) | General Knowledge |
| 2-Iodo-7-methoxyquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 4 | >95 | [General Reactivity Trend] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 43-97 | [2] |
Analysis: Similar to the Suzuki coupling, the iodo-substituted quinoline is the most reactive substrate for the Sonogashira reaction. This compound remains a highly effective building block, affording good yields of the desired alkynylated products. The successful coupling of various alkynes to a related brominated pyridine system demonstrates the broad applicability of this reaction[2].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in a research setting. The following are representative procedures for the key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Workflow
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-7-methoxyquinoline.
General Procedure for Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Workflow
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous 1,4-dioxane (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 16 hours in a sealed tube. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding 2-amino-7-methoxyquinoline derivative.
General Procedure for Sonogashira Coupling
References
Safety Operating Guide
Proper Disposal of 2-Bromo-7-methoxyquinoline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-Bromo-7-methoxyquinoline (CAS No. 99455-08-0) now have a clear and comprehensive guide for its safe disposal. This procedural document outlines the necessary steps to manage waste containing this halogenated quinoline derivative, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its hazardous nature, proper handling and disposal are critical to mitigate risks of skin and eye irritation, respiratory issues, and potential acute toxicity.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's hazards.[1] The immediate safety protocols involve the use of appropriate Personal Protective Equipment (PPE) to prevent any exposure.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate.[1] |
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent materials), must be segregated from non-hazardous waste.
-
Keep halogenated solvent waste separate from non-halogenated solvent waste to facilitate proper disposal and potential recycling of other solvents.
-
-
Containment:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste: this compound".
-
For liquid waste, use a leak-proof container. For solid waste, such as contaminated gloves and wipes, use a designated solid waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][3]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[1]
-
-
Final Disposal:
-
The sealed and labeled hazardous waste container must be disposed of through a licensed and approved waste disposal company.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, regional, and national regulations.[5]
-
Hazard Classification and Precautionary Statements
The following table summarizes the hazard classifications for this compound based on available Safety Data Sheets for the compound and its isomers.
| Hazard Class | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment.
References
Personal protective equipment for handling 2-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-7-methoxyquinoline. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of after contact with the chemical.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3] Long-sleeved clothing should be worn underneath.[1] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][4] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that a safety shower and eyewash station are readily accessible in the work area.[5]
Safe Handling Practices:
-
Before use, consult the available safety information for similar compounds.
-
Wear all required PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid inhalation of any dust or vapors.[5]
-
Wash hands thoroughly after handling the compound.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| In case of Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2] |
| In case of Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Disposal Method:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. capotchem.com [capotchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
